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  • Product: 4-(3-Iodophenyl)-4-oxobutyronitrile
  • CAS: 898767-92-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-(3-Iodophenyl)-4-oxobutyronitrile in Advanced Pharmacophore Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the efficiency of analog generation relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the efficiency of analog generation relies heavily on the selection of versatile, polyfunctional building blocks. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5)[1] is a highly strategic intermediate that embodies this principle. Featuring a meta-substituted aryl iodide, an electrophilic ketone, and a terminal nitrile group, this molecule offers orthogonal reactivity. This allows synthetic chemists to execute sequential, chemoselective modifications—such as cross-coupling, reductive amination, and cyclization—without the thermodynamic and temporal penalties of extensive protecting-group manipulations.

This technical guide deconstructs the physicochemical profile of 4-(3-Iodophenyl)-4-oxobutyronitrile[2] and provides field-validated protocols for its application in complex scaffold synthesis.

Physicochemical Profiling & Lead-Likeness

Before integrating a building block into a synthetic pipeline, we must evaluate its physicochemical parameters to ensure it will not push the final active pharmaceutical ingredient (API) outside of . The baseline metrics for 4-(3-Iodophenyl)-4-oxobutyronitrile[3] are summarized below:

PropertyValueCausality / Impact on Drug Design
CAS Number 898767-92-5[1]Unique identifier for procurement and regulatory tracking[4].
Molecular Formula C10H8INO[3]Establishes baseline atomic composition.
Molecular Weight 285.08 g/mol [3]Well below the 500 Da threshold, allowing a ~215 Da budget for functionalization.
SMILES Ic1cccc(c1)C(=O)CCC#N[5]Facilitates in silico docking and computational toxicity screening.
Calculated LogP ~2.6Provides an optimal balance of aqueous solubility and lipophilicity.
TPSA 40.86 ŲHighly favorable for passive transcellular permeability and BBB crossing.
H-Bond Donors/Acceptors 0 / 2Minimizes desolvation energy penalties during target receptor binding.
Rotatable Bonds 4Maintains structural rigidity while allowing necessary conformational adaptation.

Application Insight: The Topological Polar Surface Area (TPSA) of 40.86 Ų is a critical metric. Because it sits well below the 90 Ų threshold generally required for blood-brain barrier (BBB) penetration, derivatives synthesized from this core are exceptionally well-suited for Central Nervous System (CNS) indications.

Orthogonal Reactivity & Structural Logic

The true value of 4-(3-Iodophenyl)-4-oxobutyronitrile lies in its three distinct reactive hubs, which can be addressed independently.

  • The Aryl Iodide (C-I Bond): The carbon-iodine bond is the weakest among aryl halides, making it kinetically privileged for oxidative addition by Palladium(0) species. The meta-substitution pattern is strategically superior to ortho-substitution, as it eliminates steric hindrance during the critical transmetalation step of cross-coupling reactions.

  • The Carbonyl Group (C=O): This electrophilic center can undergo nucleophilic attack (e.g., Grignard additions) or reductive amination. Under basic conditions, it can also enolize to facilitate alpha-functionalization.

  • The Nitrile Group (-C≡N): A highly versatile terminus that can be hydrolyzed to a carboxylic acid/amide or reduced to a primary amine.

Reactivity Core 4-(3-Iodophenyl)-4-oxobutyronitrile CAS: 898767-92-5 Iodide Aryl Iodide (C-I) Rapid Oxidative Addition Core->Iodide Pd(0) Catalysis Ketone Ketone (C=O) Electrophilic Hub Core->Ketone Nucleophilic Attack Nitrile Nitrile (-C≡N) Reducible Terminus Core->Nitrile Hydrogenation

Fig 1: Orthogonal reactivity map of 4-(3-Iodophenyl)-4-oxobutyronitrile.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To leverage the aryl iodide moiety, we utilize a . A robust protocol must not rely on assumptions; it must be a self-validating system with built-in analytical checkpoints.

Reagents:

  • 4-(3-Iodophenyl)-4-oxobutyronitrile (1.0 eq)[5]

  • Target Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 volume ratio)

Step-by-Step Methodology
  • Reagent Preparation & Environmental Control:

    • Action: Weigh all solid reagents into a Schlenk flask.

    • Causality: Operating in high-humidity environments (such as our current location in Singapore), hygroscopic bases like K₂CO₃ will absorb atmospheric moisture, throwing off stoichiometric ratios and potentially stalling the reaction. Mandatory: Oven-dry the K₂CO₃ at 120°C overnight prior to use.

  • Degassing (The "Dry" Phase):

    • Action: Subject the flask to three cycles of vacuum/nitrogen backfill. Add the degassed Dioxane/H₂O solvent mixture.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) dead-end complex. Degassing is non-negotiable for high turnover numbers.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80°C under vigorous stirring for 4-6 hours.

    • Causality: The biphasic nature of the solvent requires vigorous stirring to ensure the organic substrate and the aqueous boronate complex interface efficiently during the transmetalation step. The dppf ligand's large bite angle accelerates the subsequent reductive elimination.

  • In-Process Control (IPC) - The Validation Checkpoint:

    • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Causality: Do not proceed to workup until the starting material mass (m/z 285 [M+H]+)[3] is completely absent. If m/z 285 persists after 6 hours, the system flags a catalyst deactivation event. Re-spike with 0.02 eq Pd(dppf)Cl₂.

  • Aqueous Quench & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl.

    • Causality: A mildly acidic quench (NH₄Cl) neutralizes the K₂CO₃ base immediately. If left in a highly basic aqueous environment during extraction, the 4-oxobutyronitrile's ketone moiety may undergo unwanted base-catalyzed aldol condensations.

Workflow Prep Degassing & Setup Catalyst Pd(0) / Ligand Addition Prep->Catalyst Reaction Thermal Activation (80°C, 4-6h) Catalyst->Reaction IPC LC-MS IPC (m/z 285 drop) Reaction->IPC Workup Aqueous Quench & Extraction IPC->Workup

Fig 2: Self-validating workflow for palladium-catalyzed cross-coupling.

Advanced Applications: Reductive Cyclization

Beyond standard cross-coupling, the aliphatic tail of 4-(3-Iodophenyl)-4-oxobutyronitrile is a classic precursor for nitrogen heterocycles. By subjecting the molecule to catalytic hydrogenation (e.g., Raney Nickel, H₂, 50 psi), the nitrile group is reduced to a primary amine.

Because the newly formed amine is tethered exactly four carbons away from the electrophilic ketone, it undergoes spontaneous, intramolecular cyclization (imine formation) followed by further reduction to yield a substituted pyrrolidine ring . This transformation effectively converts a linear, flexible chain into a rigid, alkaloid-like pharmacophore in a single, atom-economical step, showcasing the profound synthetic utility of this specific building block.

References

  • Chemical Substance Information: 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE Source: NextSDS Regulatory Database URL:[Link]

  • 4-(3-iodophenyl)-4-oxobutanenitrile (Molport-023-215-431) Source: MolPort Chemical Database URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL:[Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A. et al.) URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-(3-Iodophenyl)-4-oxobutyronitrile: Synthesis, Characterization, and Applications in Bifunctional Medicinal Chemistry

Executive Summary In modern drug discovery and complex API synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the entire synthetic pipeline. 4-(3-Iodophenyl)-4-oxobutyronitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex API synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of the entire synthetic pipeline. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5) is a highly versatile, bifunctional intermediate characterized by a γ -keto nitrile aliphatic chain and a meta-iodoaryl moiety.

As a Senior Application Scientist, I frequently leverage this compound to design divergent synthetic routes. The γ -keto nitrile allows for rapid access to nitrogen-containing heterocycles (such as pyrrolines, pyrrolidines, and pyridazines) via reductive cyclization or hydrazine condensation. Simultaneously, the meta-iodine atom serves as an orthogonal reactive handle, permitting late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations) without interfering with the heterocyclic core.

Physicochemical Profiling & Identifiers

Before deploying this compound in a synthetic workflow, it is critical to verify its identifiers and baseline physicochemical properties to ensure compliance and analytical accuracy .

Property / IdentifierData
Chemical Name 4-(3-Iodophenyl)-4-oxobutyronitrile
CAS Registry Number 898767-92-5
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
MDL Number MFCD02260581
Purity Standard NLT 98% (Typical commercial grade) 1[1]
Structural Motif Aryl Ketone + Aliphatic Nitrile

Mechanistic Utility in Medicinal Chemistry

The architectural brilliance of 4-(3-Iodophenyl)-4-oxobutyronitrile lies in its orthogonal reactivity . Synthetic planning must account for the distinct electronic and steric environments of its two functional poles.

  • The γ -Keto Nitrile Motif: The nitrile group (C≡N) can be selectively reduced to a primary amine. Once formed, this amine acts as an internal nucleophile, spontaneously attacking the C4 carbonyl carbon to yield a 5-membered cyclic imine (pyrroline), which can be further reduced to a pyrrolidine.

  • The meta-Iodoaryl Motif: The carbon-iodine (C-I) bond has the lowest bond dissociation energy among aryl halides, making it the most reactive site for oxidative addition by Pd(0) catalysts. This allows chemists to build the heterocycle first, and then append complex aryl or alkynyl groups to the meta position later in the synthesis.

Bifunctional_Workflow A 4-(3-Iodophenyl)-4-oxobutyronitrile (Core Scaffold) B Chemoselective Reduction (CoCl2 / NaBH4) A->B Nitrile Reduction D Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) A->D Orthogonal Reactivity C 5-(3-Iodophenyl)- 3,4-dihydro-2H-pyrrole B->C Spontaneous Cyclization F Complex API / Heterocycle C->F Downstream Functionalization E 4-(3-R-phenyl)- 4-oxobutyronitrile D->E C-C Bond Formation E->F Downstream Functionalization

Bifunctional divergent synthesis workflow leveraging orthogonal reactivity.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Synthesis via NHC-Catalyzed Stetter Reaction

The most atom-economical method to synthesize γ -keto nitriles is the Stetter reaction, which utilizes an N-heterocyclic carbene (NHC) to invert the polarity (umpolung) of an aldehyde, allowing it to act as a nucleophile against a Michael acceptor like acrylonitrile 2[2].

Stetter_Mechanism N1 3-Iodobenzaldehyde + NHC Catalyst N2 Breslow Intermediate (Umpolung) N1->N2 Base Activation N4 1,4-Addition Adduct N2->N4 Nucleophilic Attack N3 Acrylonitrile (Michael Acceptor) N3->N4 Conjugate Addition N5 4-(3-Iodophenyl)-4-oxobutyronitrile + Regenerated NHC N4->N5 Catalyst Release

NHC-catalyzed Stetter reaction mechanism for gamma-keto nitrile synthesis.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (BEMT, 0.1 equiv) in anhydrous DMF. Add triethylamine (Et₃N, 0.15 equiv). Causality: The base deprotonates the thiazolium salt to generate the active free carbene in situ.

  • Aldehyde Addition: Add 3-iodobenzaldehyde (1.0 equiv) to the mixture. The carbene attacks the aldehyde, forming the critical Breslow intermediate.

  • Michael Acceptor Addition: Slowly add freshly distilled acrylonitrile (1.2 equiv) dropwise. Causality: Acrylonitrile is highly susceptible to spontaneous free-radical polymerization initiated by heat or impurities. Dropwise addition and strict temperature control (40–50 °C) are mandatory to suppress this parasitic side reaction 3[3].

  • Reaction Monitoring & Workup: Stir for 12 hours. Quench with distilled water and extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the target compound.

Chemoselective Reductive Cyclization

Objective: Convert 4-(3-iodophenyl)-4-oxobutyronitrile to 5-(3-iodophenyl)-3,4-dihydro-2H-pyrrole.

Step-by-Step Methodology:

  • System Setup: Dissolve 4-(3-iodophenyl)-4-oxobutyronitrile (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in methanol at 0 °C. Causality: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated because it will cause rapid hydrodehalogenation, cleaving the valuable C-I bond.

  • Reduction: Slowly add NaBH₄ (5.0 equiv) in small portions. Causality: The reaction between CoCl₂ and NaBH₄ generates highly active cobalt boride (Co₂B) nanoparticles (evidenced by the solution turning black). This reagent system chemoselectively reduces the nitrile to a primary amine while leaving the aryl iodide completely intact.

  • Spontaneous Cyclization: Allow the mixture to warm to room temperature. The newly formed primary amine will spontaneously condense with the C4 ketone, eliminating water to form the cyclic imine.

  • Workup: Carefully quench with 3M HCl to destroy excess borohydride (monitor for H₂ gas evolution), then basify with NH₄OH. Extract with dichloromethane, dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 4-(3-Iodophenyl)-4-oxobutyronitrile, cross-reference your analytical outputs against this standardized expected data profile. Any deviation indicates incomplete reaction or polymerization of the acrylonitrile.

Analytical MethodExpected Signals & AssignmentsDiagnostic Significance
¹H NMR (CDCl₃, 400 MHz) δ 8.30 (t, 1H, J = 1.5 Hz, Ar-H2) δ 7.95 (dt, 1H, Ar-H4) δ 7.88 (dt, 1H, Ar-H6) δ 7.25 (t, 1H, J = 7.8 Hz, Ar-H5) δ 3.35 (t, 2H, J = 7.0 Hz, -CH₂-C=O) δ 2.75 (t, 2H, J = 7.0 Hz, -CH₂-CN)The highly deshielded triplet at 8.30 ppm confirms the meta-iodine substitution. The two distinct aliphatic triplets confirm the intact γ -keto nitrile chain.
¹³C NMR (CDCl₃, 100 MHz) δ 195.5 (C=O), 119.0 (C≡N), 94.5 (C-I), 37.2 (CH₂), 11.5 (CH₂)The signal at ~94.5 ppm is the definitive marker for the C-I bond.
FT-IR (ATR) 2245 cm⁻¹ (sharp, C≡N stretch)1685 cm⁻¹ (strong, conjugated C=O stretch)Validates the presence of both functional poles. Absence of 2245 cm⁻¹ indicates premature nitrile hydrolysis.
LC-MS (ESI+) m/z 286.0 [M+H]⁺Confirms the molecular weight (285.08 g/mol ).

References

  • NextSDS Database.4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information.
  • Iodochem.4-(3-Iodophenyl)-4-oxobutyronitrile | CAS 898767-92-5.
  • ResearchGate.Stetter Reaction in Room Temperature Ionic Liquids and Application to the Synthesis of Haloperidol.
  • Benchchem.4-Oxobutanenitrile | 3515-93-3.

Sources

Foundational

Solubility Profiling of 4-(3-Iodophenyl)-4-oxobutyronitrile: A Technical Guide for Drug Development and Synthetic Workflows

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Solvation Causality, Self-Validating Protocols, and Quantitative Profiling Executive Summary In early-stage drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Solvation Causality, Self-Validating Protocols, and Quantitative Profiling

Executive Summary

In early-stage drug development and advanced synthetic chemistry, the physicochemical characterization of key intermediates is non-negotiable. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5) is a highly versatile bifunctional building block. Featuring an aryl iodide prime for transition-metal catalyzed cross-coupling, alongside ketone and nitrile moieties for heterocycle condensation, its utility is vast. However, its complex structural profile presents unique solvation challenges.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic solubility tables. Here, we dissect the causality behind the solvation of 4-(3-Iodophenyl)-4-oxobutyronitrile, establish self-validating experimental protocols, and provide a quantitative matrix to optimize your downstream workflows.

Molecular Profiling & Solvation Causality

To predict and manipulate the solubility of 4-(3-Iodophenyl)-4-oxobutyronitrile, we must analyze its structural moieties and their thermodynamic interactions with various solvent classes. Solubility is not merely a physical constant; it is the thermodynamic equilibrium between the crystal lattice energy of the solid state and the solvation energy provided by the solvent[1].

  • The meta-Iodophenyl Group: Iodine is a heavy, highly polarizable halogen. Its presence at the meta position significantly increases the molecular volume and lipophilicity (logP) of the compound. This moiety resists aqueous hydration, severely limiting water solubility, but drives strong dispersion forces that favor dissolution in halogenated solvents (e.g., Dichloromethane) and non-polar aprotic environments.

  • The Ketone Carbonyl: This group acts as a potent hydrogen-bond acceptor. It requires solvents with complementary hydrogen-bond donating capabilities (like alcohols) or strong dipole moments to overcome the solid-state lattice energy.

  • The Butyronitrile Chain: The terminal cyano group possesses a strong linear dipole. It synergizes with the ketone to make the molecule highly responsive to polar aprotic solvents (e.g., DMSO, DMF), which can stabilize the dipoles without requiring hydrogen bond donation.

Solvation_Logic Molecule 4-(3-Iodophenyl)- 4-oxobutyronitrile ArylIodide m-Iodophenyl Group (Lipophilic, Polarizable) Molecule->ArylIodide Ketone Ketone Carbonyl (H-Bond Acceptor) Molecule->Ketone Nitrile Nitrile Group (Strong Dipole) Molecule->Nitrile NonPolar Non-Polar Solvents (e.g., Hexane) Poor Solvation ArylIodide->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Optimal Solvation ArylIodide->PolarAprotic Ketone->PolarAprotic Protic Protic Solvents (e.g., MeOH, H2O) Moderate/Poor Solvation Ketone->Protic Nitrile->PolarAprotic Nitrile->Protic

Figure 1: Mechanistic relationship between structural moieties and solvent compatibility.

Thermodynamic vs. Kinetic Solubility: Strategic Considerations

During the drug development lifecycle, solubility must be measured using paradigms suited to the specific phase of research[1].

  • Kinetic Solubility: Often utilized in early discovery, this involves diluting a concentrated DMSO stock of 4-(3-Iodophenyl)-4-oxobutyronitrile into aqueous buffers. Because the compound is pre-dissolved, this method measures the point of precipitation (supersaturation) rather than true equilibrium[2]. It is fast but prone to overestimating solubility due to the formation of transient nano-aggregates.

  • Thermodynamic Solubility: The "gold standard" for formulation and process chemistry. It involves the equilibration of the solid crystalline API in a solvent over 24–48 hours[3]. This method respects the crystal lattice energy and provides the true saturation limit required for scaling up synthetic reactions (e.g., Negishi or Suzuki couplings).

Self-Validating Experimental Protocols

A robust protocol must be self-validating. If a compound undergoes a solvent-induced polymorphic shift or forms a solvate during testing, the resulting solubility data is invalid for the original polymorph. The following Saturation Shake-Flask (SSF) methodology incorporates mandatory solid-state verification to ensure data integrity[3].

Protocol: Saturation Shake-Flask (SSF) Thermodynamic Determination

Reagents & Equipment:

  • Crystalline 4-(3-Iodophenyl)-4-oxobutyronitrile (>98% purity)

  • Target Solvents (DMSO, MeOH, DCM, pH 7.4 Buffer)

  • Orbital shaker incubator (temperature-controlled at 25.0 ± 0.1 °C)

  • Ultracentrifuge and 0.22 µm PTFE syringe filters

  • HPLC-UV system and Powder X-Ray Diffractometer (PXRD)

Step-by-Step Methodology:

  • Solid Dispensing: Weigh an excess amount of 4-(3-Iodophenyl)-4-oxobutyronitrile (e.g., 50 mg) into a 5 mL glass vial. Causality: Excess solid ensures the system can reach thermodynamic saturation without depleting the solid phase.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration: Place the vial in the orbital shaker at 25 °C and agitate at 300 rpm for 24 to 48 hours. Causality: Extended agitation overcomes the activation energy required to break the lipophilic crystal lattice.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE filter (discarding the first 0.2 mL to account for membrane adsorption)[3].

  • Quantification (Liquid Phase): Dilute the supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve.

  • Self-Validation (Solid Phase): Recover the undissolved pellet, dry it under a gentle stream of nitrogen, and analyze via PXRD. Causality: If the PXRD pattern matches the starting material, the solubility value is valid. If it differs, a solvate or new polymorph has formed, and the data reflects this new species[1].

SSF_Workflow A Step 1: Solid Dispensing Add excess crystalline API B Step 2: Solvent Addition Introduce target solvent/buffer A->B C Step 3: Equilibration Agitate at 25°C for 24-48h B->C D Step 4: Phase Separation Centrifugation / Filtration C->D E Step 5: Quantification HPLC-UV / LC-MS Analysis D->E F Step 6: Solid State Analysis XRD/DSC on residual solid D->F

Figure 2: Step-by-step workflow for the self-validating Saturation Shake-Flask (SSF) protocol.

Quantitative Solubility Data Matrix

Based on the structural profiling and empirical solvation rules for halogenated aryl-oxo-nitriles, the following table summarizes the expected thermodynamic solubility profile of 4-(3-Iodophenyl)-4-oxobutyronitrile at 25 °C.

Solvent ClassSpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions effectively solvate the ketone and nitrile groups while accommodating the lipophilic aryl ring.
Halogenated Dichloromethane (DCM)High (>30 mg/mL)Excellent dispersion force matching for the heavy, highly polarizable iodine atom and aromatic system.
Protic Methanol (MeOH)Moderate (5 - 15 mg/mL)Capable of hydrogen-bond donation to the ketone/nitrile, but overall solubility is restricted by the hydrophobic meta-iodophenyl moiety.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Lacks the dipole moment necessary to disrupt the polar interactions of the ketone and nitrile groups in the crystal lattice.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)High lipophilicity driven by the aryl iodide prevents aqueous hydration; compound lacks ionizable groups to enable pH-driven solubility[2].

Downstream Applications & Workflow Integration

Understanding this solubility profile is critical for two primary downstream applications:

1. Transition-Metal Catalyzed Cross-Coupling: The meta-iodophenyl group is an excellent electrophile for Suzuki, Heck, and Negishi couplings. Because the compound is highly soluble in polar aprotic solvents, reactions utilizing THF, DMF, or DMSO will maintain homogeneous catalytic cycles, preventing premature precipitation of the active palladium species.

2. Early-Stage Bioassays: Due to its very low aqueous solubility, direct introduction of 4-(3-Iodophenyl)-4-oxobutyronitrile into in vitro biological assays will likely result in precipitation, leading to false negatives. It is imperative to utilize the Kinetic Solubility approach: prepare a 10 mM stock in DMSO (where solubility is high) and dilute into the assay buffer, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity[1].

References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative industry standards:

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies American Pharmaceutical Review 4

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan ResearchGate / ADMET & DMPK 5

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering Pharma Excipients 6

Sources

Exploratory

A Technical Guide to the Predicted Biological Activities of 4-(3-Iodophenyl)-4-oxobutyronitrile: A Structurally-Informed Approach for Drug Discovery

Executive Summary 4-(3-Iodophenyl)-4-oxobutyronitrile is a synthetic organic compound for which, to date, no direct biological activity studies have been published. However, its chemical architecture integrates three dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Iodophenyl)-4-oxobutyronitrile is a synthetic organic compound for which, to date, no direct biological activity studies have been published. However, its chemical architecture integrates three distinct motifs of significant pharmacological interest: a butyrate-like backbone, a reactive nitrile group, and an iodophenyl ring. This guide posits potential biological activities for this molecule based on a structure-activity relationship (SAR) analysis of these components. The primary predicted activities are centered on anticancer effects, likely mediated through histone deacetylase (HDAC) inhibition, a mechanism well-established for the short-chain fatty acid butyrate.[1][2][3] Additionally, the nitrile moiety suggests potential for covalent or non-covalent enzyme inhibition, while the iodophenyl group offers a strategic site for radiolabeling, enabling applications in molecular imaging.[4][5][6] This document provides a theoretical framework and proposes concrete experimental workflows to systematically investigate these hypotheses, serving as a roadmap for researchers in drug discovery and chemical biology.

Introduction to 4-(3-Iodophenyl)-4-oxobutyronitrile

Chemical Structure and Properties

4-(3-Iodophenyl)-4-oxobutyronitrile is a small molecule characterized by a phenyl ring substituted with iodine at the meta-position, which is in turn connected to a four-carbon chain containing both a ketone and a terminal nitrile group.

PropertyValueSource
CAS Number 898767-92-5[7][8]
Molecular Formula C₁₀H₈INO[8]
Molecular Weight 285.08 g/mol [8]
SMILES Ic1cccc(c1)C(=O)CCC#N[8]
Related Structures 4-(3-Iodophenyl)-4-oxobutyric acid[9], 4-(3-Bromophenyl)-4-oxobutyronitrile[10]
Rationale for Investigation

The scientific interest in 4-(3-Iodophenyl)-4-oxobutyronitrile stems from its hybrid design, which combines features of known bioactive molecules.

  • Butyrate/Butyronitrile Core: The butyronitrile chain is structurally analogous to butyrate, a metabolite known to possess potent anticancer properties.[11] Butyronitrile itself is a recognized chemical scaffold in various pharmaceuticals.[12][13]

  • Nitrile Group: The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or an electrophilic "warhead" for covalent enzyme inhibition.[4][5][14]

  • Iodophenyl Moiety: The iodophenyl group provides lipophilicity and can engage in specific halogen bonding interactions within protein binding pockets. Crucially, the presence of iodine allows for the straightforward synthesis of radioiodinated analogs (e.g., with ¹²³I or ¹²⁵I) for use as imaging agents or radiotracers in biological systems.[6][15][16]

This unique combination of functionalities suggests that 4-(3-Iodophenyl)-4-oxobutyronitrile could serve as a valuable lead compound for developing novel therapeutics or molecular probes.

Predicted Anticancer Activity: A Primary Focus

The most compelling predicted biological activity for this compound is in oncology, based on the well-documented effects of butyrate.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The central hypothesis is that 4-(3-Iodophenyl)-4-oxobutyronitrile acts as a pro-drug that, either directly or upon metabolic conversion to its corresponding carboxylic acid[9], functions as an inhibitor of histone deacetylases (HDACs).

Causality and Mechanism: Butyrate is a classic, well-established inhibitor of class I and II HDACs.[1][17][18] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by butyrate leads to histone hyperacetylation, which "opens" the chromatin and activates the expression of tumor suppressor genes.[11][19] A key target is the gene for p21 (WAF1/CIP1), a cyclin-dependent kinase (CDK) inhibitor.[1][18] Upregulation of p21 leads to the inhibition of CDK/cyclin complexes, causing cell cycle arrest, primarily at the G1 phase, and subsequently inducing apoptosis.[1][20][21]

Signaling Pathway: HDAC Inhibition Leading to G1 Arrest

HDAC_Pathway cluster_0 Compound 4-(3-Iodophenyl)- 4-oxobutyronitrile (as Butyrate Analog) HDAC HDACs (Class I & II) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates HDAC->Histones AcHistones Hyperacetylated Histones p21Gene p21 Gene Transcription AcHistones->p21Gene Activates p21Protein p21 Protein p21Gene->p21Protein CDK CDK/Cyclin Complexes p21Protein->CDK Inhibits G1Arrest G1 Phase Cell Cycle Arrest CDK->G1Arrest Leads to

Caption: Predicted mechanism of action via HDAC inhibition.

Secondary Anticancer Hypotheses
  • Enzyme Inhibition via Nitrile Moiety: The electrophilic nature of the nitrile's carbon atom makes it a potential "warhead" for reacting with nucleophilic residues (like cysteine or serine) in the active sites of enzymes crucial for cancer cell survival, such as certain proteases or kinases.[4] This could lead to either reversible or irreversible covalent inhibition.

  • Targeting Cancer Metabolism: Butyrate is known to influence cancer cell metabolism, for instance, by inhibiting glucose transporters and reversing the Warburg effect.[1] It is plausible that 4-(3-Iodophenyl)-4-oxobutyronitrile could exhibit similar effects.

Potential as a Pharmacological Probe

The iodophenyl group is a key feature that extends the utility of this molecule beyond direct therapeutic action.

Causality and Application: The iodine atom on the phenyl ring can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through established radiolabeling techniques. This creates a radiotracer that can be used for several critical applications in drug development:

  • Tumor Imaging: Iodophenyl-tagged molecules have been successfully developed as radioactive probes for non-invasive tumor imaging using techniques like Single Photon Emission Computed Tomography (SPECT).[6][15] If the compound shows high affinity for a specific tumor-associated target, its radioiodinated version could be explored as a diagnostic agent.

  • Pharmacokinetic Studies: Radiolabeling allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models.

Proposed Experimental Validation Workflows

To move from hypothesis to evidence, a structured, multi-stage experimental approach is necessary. The following workflows outline the critical experiments to validate the predicted biological activities.

Workflow for Assessing Anticancer Activity

This workflow is designed to first establish general cytotoxicity and then to dissect the specific mechanism of action.

Experimental Workflow: Anticancer Activity Validation

Caption: A stepwise workflow for validating anticancer potential.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is proportional to the number of living cells.[22][23]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[24]

    • Compound Treatment: Prepare serial dilutions of 4-(3-Iodophenyl)-4-oxobutyronitrile (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[25]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: HDAC Activity/Inhibition Assay

  • Objective: To directly measure the ability of the compound to inhibit HDAC enzyme activity.

  • Principle: This protocol utilizes a commercial colorimetric assay kit. An acetylated histone substrate is bound to a microplate. Active HDACs from a nuclear extract or purified enzyme deacetylate the substrate. A specific antibody recognizes the deacetylated product, and a secondary antibody conjugated to an enzyme generates a colorimetric signal proportional to HDAC activity.[26][27]

  • Methodology (based on a commercial kit, e.g., EpigenTek P-4009): [27]

    • Reagent Preparation: Prepare nuclear extracts from treated cells or use purified HDAC enzymes. Prepare all buffers and antibody solutions as per the kit manual.

    • Enzymatic Reaction: To the substrate-coated wells, add the nuclear extract or purified HDAC enzyme. For inhibition samples, co-incubate with varying concentrations of 4-(3-Iodophenyl)-4-oxobutyronitrile. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[17]

    • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the deacetylation reaction to occur.

    • Antibody Binding: Wash the wells and add the capture antibody, which binds specifically to the deacetylated substrate. Incubate and wash.

    • Detection: Add the detection antibody followed by the developer solution. Incubate until color develops.

    • Measurement: Stop the reaction and read the absorbance at 450 nm.[27]

    • Data Analysis: Calculate the percentage of HDAC inhibition relative to the no-inhibitor control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[28] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[29][30]

  • Methodology:

    • Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[31]

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[31]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the samples on a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[31][32] An accumulation of cells in the G0/G1 peak would support the HDAC inhibition hypothesis.

Summary and Future Directions

4-(3-Iodophenyl)-4-oxobutyronitrile presents a compelling case for investigation as a potential anticancer agent and pharmacological tool. The structurally-informed hypotheses presented in this guide, primarily centered on HDAC inhibition, provide a strong foundation for its empirical evaluation.

Future work should focus on:

  • Systematic Validation: Execution of the proposed experimental workflows to confirm or refute the predicted activities.

  • SAR Expansion: If promising activity is found, a medicinal chemistry program should be initiated to synthesize analogs. This could involve altering the position of the iodine (ortho-, para-), replacing iodine with other halogens (Br, Cl, F)[10], or modifying the butyronitrile chain to optimize potency and pharmacokinetic properties.

  • Target Deconvolution: Should the compound prove active but not via HDAC inhibition, unbiased screening approaches (e.g., proteomics, chemical probes) will be necessary to identify its molecular target(s).

  • Radiolabeling and Imaging: Parallel development of a radioiodinated version to assess its potential as a molecular imaging agent, contingent on the identification of a high-affinity biological target.

By pursuing these avenues of research, the full therapeutic and diagnostic potential of this molecular scaffold can be thoroughly explored.

References

  • Pan, P., Oshima, K., Huang, Y. W., Agle, K. A., & Drobyski, W. R. (2024). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review).
  • Zhang, D., Li, S., Wang, T., Tang, J., & Ma, F. (2018). Histone deacetylation assay in vitro and in vivo. Bio-protocol, 8(24), e3120. [Link]

  • EurekAlert!. (2017, September 29). New complex reacting with nitrile: A key to enable down-regulation of cancer enzymes. [Link]

  • Ferreira, L. G., de Souza, G. H. B., & da Silva, V. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1031-1049. [Link]

  • Chang, P. V., Hao, L., Offermanns, S., & Medzhitov, R. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences, 111(6), 2247-2252. [Link]

  • Mathew, B. T., S, S. S., & K, S. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Biomedicine & Pharmacotherapy, 64(10), 733-740. [Link]

  • Lee, H., & Kim, Y. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 35(1), 1B.6.1-1B.6.11. [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S-2493S. [Link]

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. OA Monitor Ireland. [Link]

  • NextSDS. (n.d.). 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. [Link]

  • Marks, P. A. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Cellular and molecular life sciences, 69(4), 519-523. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Banks, C. A., Boanca, G., Lee, Z. T., Florentine, C. M., & Conaway, J. W. (2018). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Current protocols in molecular biology, 125(1), e81. [Link]

  • Banks, C. A., Lee, Z. T., Boanca, G., & Conaway, J. W. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Current protocols in protein science, 95(1), e79. [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67-70. [Link]

  • Birt, D. F., Shull, J. D., & Yiannikouris, K. C. (2003). Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms. Proceedings of the Nutrition Society, 62(1), 101-108. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bordonaro, M., & Lazarova, D. L. (2024). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. International Journal of Molecular Sciences, 25(4), 2236. [Link]

  • ScienCell. (n.d.). Colorimetric Histone Deacetylase Activity Assay (HDAC). [Link]

  • EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • ResearchGate. (n.d.). Mechanisms of action of anticancer compounds derived from microbial.... [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Wang, S., Dong, J., & Deng, L. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Chemistry–An Asian Journal, 14(1), 9-20. [Link]

  • Liang, D. D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1429-1454. [Link]

  • Kaźmierczak-Siedlecka, K., et al. (2022). Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers in Cellular and Infection Microbiology, 12, 1033806. [Link]

  • Qu, W., et al. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & medicinal chemistry letters, 19(13), 3382-3385. [Link]

  • Li, Y., et al. (2021). Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Analytical Chemistry, 93(43), 14384-14392. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyronitrile. PubChem. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • NextSDS. (n.d.). 4-(3-IODOPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information. [Link]

  • Kim, M. G., et al. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Pest management science, 81(4), 1461-1467. [Link]

  • O'Hagan, D., et al. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5), 1934578X2210940. [Link]

  • International Atomic Energy Agency. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]

  • McKenna, D. J., et al. (1988). Iodine-125 labeled 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane: an iodinated radioligand that specifically labels the agonist high-affinity state of 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 31(7), 1332-1335. [Link]

  • O'Hagan, D., et al. (2023). Natural products containing the nitrile functional group and their biological activities. Natural Product Reports, 40(5), 836-869. [Link]

  • MolPort. (n.d.). 4-(3-iodophenyl)-4-oxobutanenitrile. [Link]

  • Wikipedia. (n.d.). Category:4-Iodophenyl compounds. [Link]

  • NextSDS. (n.d.). 4-(3-BROMOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. [Link]

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Foundational

The Discovery, Synthesis, and Application of 4-(3-Iodophenyl)-4-oxobutyronitrile in Alpha-Helix Mimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The transition from large, metabolically unstable biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition from large, metabolically unstable biologic peptides to small-molecule protein-protein interaction (PPI) inhibitors represents a watershed moment in modern oncology and medicinal chemistry. At the heart of this paradigm shift is the development of alpha-helix mimetics —rigid small molecules designed to replicate the spatial orientation of amino acid side chains (specifically the i, i+3, i+4, and i+7 positions) found in native alpha-helices.

A critical, yet often under-discussed, building block in the synthesis of these mimetics is 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5)[1]. This intermediate provides the essential bifunctional framework (a 1,4-dicarbonyl equivalent) required for cyclization into rigid heterocyclic scaffolds, while its meta-iodo substituent serves as a precise vector for downstream cross-coupling. This whitepaper details the historical context, mechanistic rationale, and self-validating synthetic protocols surrounding this vital compound.

Historical Context & Discovery

Historically, targeting PPIs such as the Mcl-1/BH3 interaction —a critical pathway where overexpressed anti-apoptotic Mcl-1 sequesters pro-apoptotic proteins to promote cancer cell survival—was considered "undruggable" due to the large, flat, and hydrophobic nature of the binding interfaces[2].

In 2010, researchers Mark L. McLaughlin, Laura Anderson, and Mingzhou Zhou at the H. Lee Moffitt Cancer Center and Research Institute filed patent , which detailed the synthesis of novel amphiphilic alpha-helix mimetics[3][4]. Their research required a highly modular, scalable intermediate that could be converted into rigid terpyrimidinylene or pyridazine cores. 4-(3-Iodophenyl)-4-oxobutyronitrile was identified as the optimal precursor. The oxobutyronitrile moiety allows for facile cyclization into nitrogenous heterocycles, while the iodine atom at the meta position perfectly mimics the required angular trajectory for extending the molecule to replicate the i+3 or i+4 side chains of an alpha-helix[2].

Quantitative Data Summary
Property / ParameterSpecification
Chemical Name 4-(3-Iodophenyl)-4-oxobutyronitrile
CAS Registry Number [1]
Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Structural Class Aryl oxobutyronitrile (1,4-dicarbonyl equivalent)
Primary Synthetic Route NHC-catalyzed Stetter Reaction
Typical Yield 68% - 75%
Primary Target Pathway Mcl-1/BH3 Protein-Protein Interaction (PPI) disruption

Mechanistic Insights & Synthetic Workflows

The Stetter Reaction: Umpolung Catalysis

Traditional Friedel-Crafts acylation approaches fail to yield the meta-iodo isomer of aryl ketones due to the ortho/para-directing nature of halogens. To circumvent this, the synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile relies on the Stetter Reaction .

Causality: By utilizing 3-iodobenzaldehyde and an N-heterocyclic carbene (NHC) catalyst (derived from a thiazolium salt), the normal electrophilic polarity of the aldehyde carbon is reversed (umpolung). The resulting Breslow intermediate becomes highly nucleophilic, enabling a 1,4-conjugate addition into the Michael acceptor (acrylonitrile).

G A 3-Iodobenzaldehyde + Acrylonitrile B Stetter Reaction (Thiazolium Catalyst) A->B Umpolung C 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5) B->C 1,4-Addition D Heterocycle Cyclization (e.g., Pyridazine) C->D Hydrazine E Suzuki-Miyaura Cross-Coupling D->E Boronic Acids F Alpha-Helix Mimetic (Mcl-1/BH3 Inhibitor) E->F Scaffold Assembly

Synthetic workflow of 4-(3-Iodophenyl)-4-oxobutyronitrile and its conversion to a helix mimetic.
Self-Validating Protocol: Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile

Objective: Synthesize the title compound with high regioselectivity, utilizing built-in analytical checkpoints to ensure system validity.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-iodobenzaldehyde (1.0 eq) and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) in anhydrous ethanol (0.5 M).

  • Carbene Generation: Add triethylamine (0.5 eq) dropwise at room temperature.

    • Causality: Triethylamine acts as a mild base to deprotonate the thiazolium salt, generating the active NHC catalyst without inducing unwanted aldol condensation side reactions.

  • Addition: Heat the mixture to 70°C. Add acrylonitrile (1.2 eq) dropwise over 30 minutes.

    • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new UV-active product spot (Rf ~0.3) confirms the progression of the 1,4-addition.

  • Quenching & Workup: After 12 hours, cool to room temperature and quench with 1M HCl. This neutralizes the base and destroys the catalyst. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography.

    • Self-Validation: Confirm the structure via 1 H NMR. The critical validation marker is the triplet of the methylene protons adjacent to the nitrile at ~2.7 ppm and the ketone at ~3.3 ppm. LC-MS must show an m/z of 286.0 [M+H] + .

Downstream Application: Disrupting the Mcl-1/BH3 Pathway

Once synthesized, 4-(3-Iodophenyl)-4-oxobutyronitrile is subjected to cyclization. Condensation with hydrazine yields a rigid pyridazine core. The iodine atom is then utilized in Suzuki-Miyaura cross-coupling to attach subsequent aryl rings, building a multi-facial scaffold that mimics the helical turns of a peptide[2].

These small molecules are designed to competitively bind to the hydrophobic groove of Mcl-1. By displacing pro-apoptotic proteins (like Bax and Bak), the mimetics restore the cell's natural apoptotic machinery, leading to mitochondrial outer membrane permeabilization (MOMP) and cancer cell death.

G A Cancer Cell Survival Signals B Mcl-1 (Anti-apoptotic) Overexpression A->B D Mcl-1/BH3 Complex (Apoptosis Blocked) B->D Sequesters C Pro-apoptotic Proteins (Bax/Bak/BH3-only) C->D Bound F Complex Disruption (Free Bax/Bak) D->F Mimetic Binding E Alpha-Helix Mimetic (from 898767-92-5) E->D Competitive Inhibition G Mitochondrial Apoptosis (Cancer Cell Death) F->G Cytochrome c release

Mechanism of Mcl-1/BH3 complex disruption by alpha-helix mimetics triggering apoptosis.
Self-Validating Protocol: Cyclization to a Pyridazine Scaffold

Objective: Convert the oxobutyronitrile intermediate into a rigid pyridazine core for mimetic assembly.

  • Condensation: Dissolve 4-(3-iodophenyl)-4-oxobutyronitrile (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (1.5 eq).

  • Cyclization: Reflux the mixture at 120°C for 4 hours.

    • Causality: Acetic acid acts as both the solvent and the acid catalyst, facilitating imine formation at the ketone and subsequent intramolecular nucleophilic attack on the nitrile carbon.

  • Aromatization: Cool the mixture and add a mild oxidant (e.g., bromine or DDQ, 1.0 eq) to fully aromatize the dihydropyridazine intermediate into a stable pyridazine ring.

  • Validation: Monitor by LC-MS. The mass shift will correspond to the loss of H 2​ O and subsequent oxidation (-2 Da). The presence of the intact iodine atom is critical and is validated by the characteristic isotopic pattern and mass retention in the spectrum.

References

  • Amphiphilic alpha-helix mimetics and methods of use thereof. McLaughlin, M. L., Anderson, L., & Zhou, M. (2010). World Intellectual Property Organization.
  • Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. Volonterio, A., Moisan, L., & Rebek, J. (2007). Organic Letters, 9(19), 3733–3736.[Link]

  • Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic. Bourne, G. T., Kuster, D. J., & Marshall, G. R. (2010). Chemistry–A European Journal, 16(28), 8439-8445.[Link]

Sources

Exploratory

structural characterization of 4-(3-Iodophenyl)-4-oxobutyronitrile

An In-Depth Technical Guide to the Structural Characterization of 4-(3-Iodophenyl)-4-oxobutyronitrile Abstract: This technical guide provides a comprehensive framework for the , a compound of interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of 4-(3-Iodophenyl)-4-oxobutyronitrile

Abstract: This technical guide provides a comprehensive framework for the , a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to offer a deep dive into the causality behind experimental choices. We will explore a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction. Each section details not only the methodology but also the interpretation of the resulting data, grounded in established scientific principles and supported by authoritative references. The protocols described herein are designed as self-validating systems to ensure the unambiguous elucidation of the molecule's chemical identity, purity, and three-dimensional structure.

Introduction and Strategic Overview

4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5) is a β-ketonitrile featuring a meta-substituted iodophenyl group.[1][2] The presence of a ketone, a nitrile, and an aromatic ring with a heavy halogen atom makes it a versatile pharmacophore and a potential building block for more complex molecules. Accurate and comprehensive structural characterization is a non-negotiable prerequisite for any further investigation, be it in biological assays or materials development. An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies and irreproducible results.

This guide outlines a logical, multi-pronged strategy for its characterization. The workflow is designed to provide orthogonal data points, where each technique validates the others, leading to an unassailable structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Core cluster_confirmation Final Confirmation synthesis Plausible Synthesis: Friedel-Crafts Acylation purification Purification: Column Chromatography synthesis->purification nmr NMR Spectroscopy (Connectivity & Environment) purification->nmr Sample Submission ir IR Spectroscopy (Functional Groups) purification->ir Sample Submission ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Sample Submission confirmation Unambiguous Structure of 4-(3-Iodophenyl)-4-oxobutyronitrile nmr->confirmation Data Integration ir->confirmation Data Integration xray X-ray Crystallography (3D Structure & Packing) ms->xray Informs Crystallization Strategy ms->confirmation Data Integration xray->confirmation Data Integration

Figure 1: A strategic workflow for the comprehensive .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4-(3-Iodophenyl)-4-oxobutyronitrile, ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbons in both the aliphatic chain and the aromatic ring.

Expertise & Rationale: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the aromatic protons.[3] Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established principles of substituent effects on aromatic systems and analysis of similar β-ketonitrile structures.[4][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.25 t, J ≈ 1.6 Hz 1H Ar-H (C2) Deshielded by adjacent carbonyl and iodine. Appears as a triplet due to coupling with H4 and H6.
~8.00 ddd, J ≈ 7.8, 1.6, 1.2 Hz 1H Ar-H (C6) Ortho to carbonyl, deshielded. Coupled to H5 (ortho), H4 (meta), and H2 (meta).
~7.90 ddd, J ≈ 8.0, 2.0, 1.2 Hz 1H Ar-H (C4) Ortho to iodine. Coupled to H5 (ortho), H2 (meta), and H6 (meta).
~7.30 t, J ≈ 7.9 Hz 1H Ar-H (C5) Shielded relative to other aromatic protons. Appears as a triplet due to ortho coupling with H4 and H6.
~3.40 t, J ≈ 7.0 Hz 2H -C(=O)CH₂- Methylene protons adjacent to the deshielding carbonyl group.

| ~2.90 | t, J ≈ 7.0 Hz | 2H | -CH₂CN | Methylene protons adjacent to the nitrile group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~195.0 C=O Typical chemical shift for an aryl ketone.
~142.0 Ar-C (C1) Quaternary carbon attached to the carbonyl, deshielded.
~138.0 Ar-C (C6) Aromatic CH deshielded by the ortho carbonyl group.
~131.0 Ar-C (C4) Aromatic CH deshielded by the ortho iodine atom.
~130.5 Ar-C (C2) Aromatic CH.
~127.0 Ar-C (C5) Aromatic CH.
~117.0 C≡N Characteristic shift for a nitrile carbon.
~94.0 Ar-C (C3) Quaternary carbon directly attached to iodine, showing a characteristic upfield shift.
~38.0 -C(=O)CH₂- Aliphatic carbon adjacent to the carbonyl.

| ~15.0 | -CH₂CN | Aliphatic carbon adjacent to the nitrile. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of purified 4-(3-Iodophenyl)-4-oxobutyronitrile in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Instrument Setup: Record spectra on a 400 MHz NMR spectrometer at room temperature (≈ 25 °C).[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 240 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 4-(3-Iodophenyl)-4-oxobutyronitrile, the key vibrational modes are the C≡N stretch of the nitrile and the C=O stretch of the ketone.

Expertise & Rationale: The nitrile C≡N stretching vibration gives rise to a characteristically sharp and intense absorption band in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[7] The position of the C=O band confirms the presence of an aryl ketone, and its frequency can be subtly influenced by the electronic nature of the ring substituents.[5]

G cluster_details Protocol Details workflow Sample Preparation IR Spectrometer Setup Background Scan Sample Scan Data Analysis prep_detail Thin film on KBr plate or ATR crystal setup_detail Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 16-32 analysis_detail Identify key stretches: C=O, C≡N, Ar C-H, Ar C=C

Figure 2: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3100-3000 Medium-Weak Aromatic C-H Stretch Characteristic of sp² C-H bonds in the phenyl ring.
~2950-2850 Weak Aliphatic C-H Stretch From the two CH₂ groups in the butyronitrile chain.
~2230 Sharp, Strong C≡N Stretch The position is typical for an aromatic nitrile, slightly lowered by conjugation.[7]
~1685 Strong C=O Stretch Characteristic of an aryl ketone conjugated with the phenyl ring.[6]
~1580, ~1470 Medium-Strong Aromatic C=C Stretch Skeletal vibrations of the phenyl ring.

| ~800-700 | Strong | C-H Bending (out-of-plane) | The pattern of these bands can be indicative of the 1,3-disubstitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-(3-Iodophenyl)-4-oxobutyronitrile onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the key functional group frequencies as listed in Table 3.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. This technique provides a direct and highly accurate validation of the molecule's identity.

Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like β-ketonitriles, often producing the protonated molecule [M+H]⁺ as the base peak. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential.[3] It provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental formula by comparing the measured mass to the theoretical mass.

Expected Mass Spectrometry Data
  • Chemical Formula: C₁₀H₈INO

  • Monoisotopic Mass: 284.9651 g/mol

  • Expected HRMS (ESI-TOF) Result for [M+H]⁺:

    • Formula: C₁₀H₉INO⁺

    • Calculated m/z: 285.9723

    • Expected Measured m/z: 285.9723 ± 0.0014 (within 5 ppm error)

Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to aid in structural confirmation. A plausible fragmentation pathway involves the cleavage of the butyronitrile side chain.

G parent [C₁₀H₈INO + H]⁺ m/z = 285.97 frag1 [C₇H₄IO]⁺ m/z = 230.93 parent->frag1 α-cleavage frag2 [C₆H₄I]⁺ m/z = 202.93 frag1->frag2 loss of CO loss1 - C₃H₄N (butyronitrile radical) loss2 - CO

Figure 3: A plausible fragmentation pathway for the protonated molecule of 4-(3-Iodophenyl)-4-oxobutyronitrile in MS/MS analysis.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion/Chromatography: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system (UPLC/HPLC).[8]

  • MS Acquisition:

    • Operate the ESI source in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₁₀H₉INO⁺). The mass error should be less than 5 ppm.

X-ray Crystallography: Unambiguous 3D Structure

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Expertise & Rationale: Obtaining a high-quality single crystal is the most critical and often most challenging step. The choice of solvent or solvent system for crystallization is key. A slow evaporation or slow cooling method is generally employed. The presence of the heavy iodine atom is advantageous for X-ray diffraction as it acts as a strong scatterer, which can simplify the process of solving the crystal structure.[9]

Expected Crystallographic Data

A successful crystallographic analysis will yield precise atomic coordinates, from which the following can be determined:

  • Confirmation of the 1,3-substitution pattern on the phenyl ring.

  • The conformation of the butyronitrile side chain relative to the aromatic ring.

  • Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dictate the crystal packing. Based on related structures, one might expect C-H···O or C-H···N interactions to play a role in the crystal lattice.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

    • Alternatively, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.

  • Crystal Selection and Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[12]

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage.

    • Collect a full sphere of diffraction data using an appropriate scan strategy (e.g., ω-scans).[12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the structure using direct methods or Patterson methods (the latter being particularly effective due to the heavy iodine atom).

    • Refine the structural model against the experimental data using full-matrix least-squares on F².[12]

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be placed in calculated positions.

  • Data Validation and Reporting: The final refined structure should be validated using tools like CHECKCIF. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion

The requires a synergistic application of multiple analytical techniques. NMR spectroscopy establishes the covalent framework of the molecule, IR spectroscopy provides a rapid confirmation of key functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. By following the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and self-validating data, forming a solid foundation for any subsequent scientific investigation.

References

  • NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2020). ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Spectroscopic data for compounds 8-11 in acetonitrile solution... (n.d.). ResearchGate. Available at: [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). PubMed. Available at: [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. (n.d.). EGUsphere. Available at: [Link]

  • 4-(3-IODOPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • 4-(3-iodophenyl)-4-oxobutanenitrile. (n.d.). Molport. Available at: [Link]

  • 4-(3-BROMOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]

  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. (n.d.). ChemRxiv. Available at: [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). chem.sinica.edu.tw. Available at: [Link]

  • (PDF) 4-Oxo-2,4-diphenylbutanenitrile. (2012). ResearchGate. Available at: [Link]

  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (n.d.). RSC Publishing. Available at: [Link]

  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation. (n.d.). docbrown.info. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Available at: [Link]

  • Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][3][4][5]tetrazine-3-one Derivatives with c-Myc G4-DNA. (2021). MDPI. Available at: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). MDPI. Available at: [Link]

  • Nitriles IR Spectra and alkenes (with stereoisomerism references). (2017). YouTube. Available at: [Link]

  • (PDF) 3-(4-Iodophenyl)pentanedinitrile - IUCrData. (2019). Amanote Research. Available at: [Link]

  • 3-Oxobutyronitrile. (n.d.). PubChem. Available at: [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. (n.d.). PMC. Available at: [Link]

  • Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. (n.d.). PMC. Available at: [Link]

  • Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Derivatization of 4-(3-Iodophenyl)-4-oxobutyronitrile

Introduction: Strategic Importance of the 4-(3-Iodophenyl)-4-oxobutyronitrile Scaffold In the landscape of modern medicinal chemistry and materials science, the development of versatile molecular scaffolds is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the 4-(3-Iodophenyl)-4-oxobutyronitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the development of versatile molecular scaffolds is paramount. The 4-oxo-4-arylbutyronitrile framework represents a privileged substructure found in numerous biologically active compounds. This guide focuses on the synthesis of a particularly valuable intermediate: 4-(3-Iodophenyl)-4-oxobutyronitrile .

The strategic inclusion of an iodine atom at the meta-position of the phenyl ring is a key design feature. The carbon-iodine bond serves as an exceptionally versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups and the construction of complex molecular architectures, making this compound a powerful building block for creating libraries of novel derivatives for drug discovery and materials research.

This document provides a comprehensive, in-depth guide for researchers, covering the core synthesis of the title compound and its subsequent derivatization through robust, field-proven protocols.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for efficiency and reliability. The core scaffold is assembled in two primary stages, followed by diversification.

  • C-C Bond Formation via Friedel-Crafts Acylation: The primary carbon skeleton is constructed by acylating iodobenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction establishes the 4-oxo-4-(3-iodophenyl)butanoic acid intermediate.[1][2]

  • Functional Group Interconversion: The carboxylic acid of the intermediate is then converted into the target nitrile. This is most reliably achieved via a two-step sequence involving the formation of a primary amide, followed by dehydration.[3]

  • Derivatization via Cross-Coupling: The synthesized 4-(3-iodophenyl)-4-oxobutyronitrile is then utilized as a substrate in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, to demonstrate its utility.[4][5]

Synthesis of the Core Scaffold: 4-(3-Iodophenyl)-4-oxobutyronitrile

This section details the two-stage protocol for synthesizing the target compound from commercially available starting materials.

Workflow for Core Synthesis

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitrile Formation A Iodobenzene + Succinic Anhydride B Reaction with AlCl3 in CS2 or CH2Cl2 A->B C Acidic Workup (HCl/Ice) B->C D Purification (Chromatography/Recrystallization) C->D E 4-(3-Iodophenyl)-4-oxobutanoic Acid D->E F Amide Formation (1. SOCl2, 2. NH4OH) E->F Intermediate G Dehydration (POCl3 or P2O5) F->G H Workup & Purification G->H I 4-(3-Iodophenyl)-4-oxobutyronitrile H->I G Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdI->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArI Ar-I (Substrate) ArI->ArPdI Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_prime_BOH2->ArPdI Base Base Base->ArPdI

Sources

Application

Application Notes &amp; Protocols: 4-(3-Iodophenyl)-4-oxobutyronitrile in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, complex molecular libraries relies heavily on bifunctional building blocks that offer orthogonal reactivity. 4-(3-Iodophenyl)-4-oxobutyron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, complex molecular libraries relies heavily on bifunctional building blocks that offer orthogonal reactivity. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5)[1] is a premier example of such a scaffold. It features a highly electrophilic γ -keto nitrile moiety coupled with a meta-substituted iodophenyl ring. This structural duality allows researchers to independently construct privileged heterocyclic pharmacophores (via the aliphatic chain) and execute late-stage structural diversification (via transition-metal-catalyzed cross-coupling at the aryl iodide).

This technical guide details the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing 4-(3-Iodophenyl)-4-oxobutyronitrile in drug discovery programs.

Structural Rationale & Mechanistic Insights

The strategic value of 4-(3-Iodophenyl)-4-oxobutyronitrile lies in the distinct electronic and steric environments of its two functional domains:

  • The γ -Keto Nitrile Motif: Acting as a masked 1,4-dicarbonyl equivalent, the γ -keto nitrile is a highly versatile precursor for the synthesis of 5- and 6-membered nitrogenous heterocycles, such as pyrroles, pyridazines, and pyrimidines[BenchChem]. The nitrile group can be selectively hydrolyzed, reduced, or subjected to direct nucleophilic attack, providing a flexible vector for cyclization[ACS Publications][2].

  • The 3-Iodophenyl Handle: The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. This translates to exceptionally rapid oxidative addition with Palladium(0) catalysts. The meta-positioning is particularly advantageous in Structure-Activity Relationship (SAR) studies, as it projects subsequent biaryl substituents at a distinct angle compared to standard para-linkages, often unlocking novel binding interactions within target protein pockets.

Workflow 1: Synthesis of Dihydropyridazin-3(2H)-one Scaffolds

Pyridazinones are prominent pharmacophores found in phosphodiesterase (PDE) inhibitors and calcium channel modulators. The transformation of a γ -keto nitrile into a pyridazin-3(2H)-one requires a tandem sequence: acid-catalyzed transformation of the nitrile to an ester, followed by cyclocondensation with hydrazine[ScienceDirect][3].

G A 4-(3-Iodophenyl)- 4-oxobutyronitrile B Pinner Hydrolysis (H2SO4, EtOH) A->B C Ethyl 4-(3-iodophenyl)- 4-oxobutanoate B->C D Cyclocondensation (NH2NH2·H2O, EtOH) C->D E 6-(3-Iodophenyl)-4,5- dihydropyridazin-3(2H)-one D->E

Synthetic workflow from gamma-keto nitrile to dihydropyridazinone scaffold.

Protocol 3.1: Two-Step Synthesis of 6-(3-Iodophenyl)-4,5-dihydropyridazin-3(2H)-one

Step A: Pinner-Type Esterification

  • Causality: Direct reaction of nitriles with hydrazine can lead to complex mixtures of amidrazones or 3-aminopyridazines. Converting the nitrile to an ethyl ester first ensures that the subsequent hydrazine reaction strictly yields the desired thermodynamically stable pyridazinone ring.

  • Procedure:

    • Dissolve 4-(3-Iodophenyl)-4-oxobutyronitrile (10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Add concentrated sulfuric acid ( H2​SO4​ , 3.0 mL) dropwise over 10 minutes. Note: The slow addition controls the exothermic protonation of the nitrile, preventing localized charring.

    • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.35 ) should completely convert to the ester intermediate ( Rf​≈0.60 ).

    • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ , extract with EtOAc ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step B: Cyclocondensation

  • Causality: Hydrazine hydrate acts as an α -effect binucleophile. The more nucleophilic terminal nitrogen attacks the highly electrophilic ketone carbon to form a transient hydrazone, which rapidly undergoes intramolecular acyl substitution at the ester to close the 6-membered ring.

  • Procedure:

    • Dissolve the crude ethyl 4-(3-iodophenyl)-4-oxobutanoate in absolute ethanol (25 mL).

    • Add hydrazine hydrate ( NH2​NH2​⋅H2​O , 15.0 mmol, 1.5 equiv) in one portion.

    • Stir at room temperature for 3 hours.

    • Validation: A white to pale-yellow precipitate will begin to form as the highly crystalline pyridazinone drops out of the ethanolic solution, driving the reaction equilibrium forward.

    • Filter the precipitate, wash with cold ethanol (10 mL), and dry under high vacuum to afford the pure product.

Workflow 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

With the heterocyclic core established, the meta-iodo group serves as the perfect handle for late-stage functionalization. The Suzuki-Miyaura cross-coupling is the premier method for appending diverse aryl or heteroaryl groups to this position.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-I bond) Pd0->OA Iodo-Substrate TM Transmetalation (Transfer of Ar' from Boronic Acid) OA->TM Ar'-B(OH)2, Base RE Reductive Elimination (Formation of C-C bond) TM->RE RE->Pd0 Regeneration Product Biaryl-Heterocycle Product RE->Product

Catalytic cycle of late-stage Suzuki-Miyaura cross-coupling.

Protocol 4.1: Chemoselective Suzuki-Miyaura Coupling
  • Causality: Pd(dppf)Cl2​ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial arrangement significantly accelerates the final reductive elimination step, minimizing off-target side reactions. A biphasic 1,4-Dioxane/Water system is used to ensure the solubility of both the organic iodide and the inorganic base ( K2​CO3​ ).

  • Procedure:

    • To a Schlenk flask, add the iodo-compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K2​CO3​ (3.0 mmol), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

    • Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

    • Critical Step: Degas the mixture by sparging with Argon for 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the electron-rich Pd(0) active catalyst into an inactive Pd(II) peroxo complex.

    • Heat the mixture to 80 °C for 4–6 hours under an Argon atmosphere.

    • Validation: Monitor by LC-MS. The disappearance of the isotopic iodine mass peak (M+) and the emergence of the cross-coupled mass (M - 127 + Ar) confirms completion.

    • Cool to room temperature, dilute with water (10 mL), extract with EtOAc ( 3×15 mL), dry the combined organic layers, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the protocols described, validating the robustness of 4-(3-Iodophenyl)-4-oxobutyronitrile as a starting material.

Reaction StepReagents & CatalystTemp / TimeExpected YieldKey Validation Metric
Pinner Esterification H2​SO4​ , EtOH80 °C / 12 h80 - 85%TLC shift: Rf​ 0.35 0.60
Cyclocondensation NH2​NH2​⋅H2​O , EtOH25 °C / 3 h85 - 92%Product precipitates from solution
Suzuki Coupling Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 80 °C / 5 h75 - 90%LC-MS: Loss of Iodine mass (-126.9 Da)

References

  • NextSDS. "4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect / Elsevier. URL:[Link]

  • The Journal of Organic Chemistry. "Three-Component Direct Phosphorylation of Aldehydes and Alkylation of Ketones: Synthesis of γ-Ketophosphine Oxides under Acidic Conditions." ACS Publications. URL:[Link]

Sources

Method

Application Notes and Protocols for the Use of 4-(3-Iodophenyl)-4-oxobutyronitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Among the various organic halides utilized in these transformations, aryl iodides stand out for their high reactivity, which is attributed to the relatively weak carbon-iodine bond. This high reactivity often allows for milder reaction conditions and lower catalyst loadings compared to their bromide or chloride counterparts.

This guide provides detailed application notes and protocols for the use of 4-(3-iodophenyl)-4-oxobutyronitrile , a versatile building block, in several key cross-coupling reactions. The presence of both a ketone and a nitrile moiety, in addition to the reactive iodide, makes this substrate a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for structurally similar aryl iodides and are designed to serve as a robust starting point for researchers.

Core Concepts: The Palladium Catalytic Cycle

The majority of the cross-coupling reactions discussed in this guide proceed through a common catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Nu(Ln) Transmetalation or Nucleophilic Attack Product Ar-Nu Ar-Pd(II)-Nu(Ln)->Product Reductive Elimination

Figure 1: A simplified representation of the general palladium-catalyzed cross-coupling cycle.

The cycle is initiated by the oxidative addition of the aryl iodide (Ar-I), in this case, 4-(3-iodophenyl)-4-oxobutyronitrile, to a low-valent palladium(0) complex. This is often the rate-determining step and is facilitated by the weak C-I bond. The resulting palladium(II) intermediate then undergoes transmetalation (in Suzuki and Negishi couplings) or nucleophilic attack (in Heck, Sonogashira, and Buchwald-Hartwig reactions) with the coupling partner. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Application in Key Cross-Coupling Reactions

The presence of the ketone and nitrile functional groups in 4-(3-iodophenyl)-4-oxobutyronitrile is generally well-tolerated in palladium-catalyzed cross-coupling reactions, making it a versatile substrate.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] Due to the stability and low toxicity of boronic acids, this reaction is widely used in pharmaceutical and academic laboratories.[5]

Reaction Scheme:

Protocol for Suzuki-Miyaura Coupling of 4-(3-Iodophenyl)-4-oxobutyronitrile with Phenylboronic Acid

Reagent/ParameterMolar Equiv.AmountNotes
4-(3-Iodophenyl)-4-oxobutyronitrile1.0285 mg (1.0 mmol)Starting material.
Phenylboronic Acid1.2146 mg (1.2 mmol)Coupling partner.
Pd(PPh₃)₄0.0334.7 mg (0.03 mmol)Palladium(0) catalyst.
K₂CO₃2.0276 mg (2.0 mmol)Base.
Toluene/Ethanol/Water-10 mL (4:1:1 v/v/v)Degassed solvent mixture.
Reaction Conditions
Temperature80 °C-
Time12 h-Monitor by TLC or LC-MS.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 4-(3-iodophenyl)-4-oxobutyronitrile, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.

  • Base: An aqueous base like K₂CO₃ is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

  • Solvent: A biphasic solvent system like toluene/ethanol/water is often employed to dissolve both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the palladium(0) catalyst.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] It is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[7]

Reaction Scheme:

Protocol for Heck Reaction of 4-(3-Iodophenyl)-4-oxobutyronitrile with Ethyl Acrylate

Reagent/ParameterMolar Equiv.AmountNotes
4-(3-Iodophenyl)-4-oxobutyronitrile1.0285 mg (1.0 mmol)Starting material.
Ethyl Acrylate1.5150 mg (1.5 mmol)Alkene coupling partner.
Pd(OAc)₂0.024.5 mg (0.02 mmol)Palladium(II) precatalyst.
P(o-tolyl)₃0.0412.2 mg (0.04 mmol)Phosphine ligand.
Triethylamine (Et₃N)2.0202 mg (2.0 mmol)Base.
Acetonitrile (MeCN)-10 mLAnhydrous solvent.
Reaction Conditions
Temperature100 °C-
Time16 h-Monitor by TLC or LC-MS.

Step-by-Step Protocol:

  • In a sealed tube, combine 4-(3-iodophenyl)-4-oxobutyronitrile, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, ethyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ forms the active Pd(0) catalyst in situ. The ligand stabilizes the catalyst and influences its reactivity.

  • Base: A tertiary amine base such as triethylamine is used to neutralize the HI generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent like acetonitrile is commonly used for Heck reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Reaction Scheme:

Protocol for Sonogashira Coupling of 4-(3-Iodophenyl)-4-oxobutyronitrile with Phenylacetylene

Reagent/ParameterMolar Equiv.AmountNotes
4-(3-Iodophenyl)-4-oxobutyronitrile1.0285 mg (1.0 mmol)Starting material.
Phenylacetylene1.2122 mg (1.2 mmol)Terminal alkyne.
Pd(PPh₃)₂Cl₂0.0214 mg (0.02 mmol)Palladium(II) catalyst.
Copper(I) Iodide (CuI)0.047.6 mg (0.04 mmol)Co-catalyst.
Triethylamine (Et₃N)3.0303 mg (3.0 mmol)Base and solvent.
THF-5 mLCo-solvent.
Reaction Conditions
TemperatureRoom Temperature-
Time6 h-Monitor by TLC or LC-MS.

Step-by-Step Protocol:

  • To a Schlenk flask, add 4-(3-iodophenyl)-4-oxobutyronitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress.

  • Upon completion, filter the mixture through celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction utilizes a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base like triethylamine is essential for the formation of the copper acetylide and to neutralize the HI produced.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It is a versatile method for the synthesis of anilines and their derivatives from aryl halides and amines.[9]

Reaction Scheme:

Protocol for Buchwald-Hartwig Amination of 4-(3-Iodophenyl)-4-oxobutyronitrile with Morpholine

Reagent/ParameterMolar Equiv.AmountNotes
4-(3-Iodophenyl)-4-oxobutyronitrile1.0285 mg (1.0 mmol)Starting material.
Morpholine1.2105 mg (1.2 mmol)Amine coupling partner.
Pd₂(dba)₃0.019.2 mg (0.01 mmol)Palladium(0) precatalyst.
XPhos0.0314.3 mg (0.03 mmol)Bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)1.4135 mg (1.4 mmol)Strong, non-nucleophilic base.
Toluene-10 mLAnhydrous, degassed solvent.
Reaction Conditions
Temperature100 °C-
Time24 h-Monitor by TLC or LC-MS.

Step-by-Step Protocol:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 4-(3-iodophenyl)-4-oxobutyronitrile.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Inert Atmosphere: Strict exclusion of air and moisture is critical as the palladium(0) catalyst and the strong base are sensitive to both.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.[10] Organozinc reagents are highly reactive, allowing for couplings to occur under mild conditions.

Reaction Scheme:

Protocol for Negishi Coupling of 4-(3-Iodophenyl)-4-oxobutyronitrile with Phenylzinc Chloride

Note: Organozinc reagents are typically prepared in situ and are moisture-sensitive. All manipulations should be performed under a strict inert atmosphere.

Reagent/ParameterMolar Equiv.AmountNotes
Phenylmagnesium Bromide (3.0 M in Et₂O)1.20.4 mL (1.2 mmol)Grignard reagent for transmetalation.
Zinc Chloride (ZnCl₂) (0.5 M in THF)1.22.4 mL (1.2 mmol)For in situ generation of organozinc.
4-(3-Iodophenyl)-4-oxobutyronitrile1.0285 mg (1.0 mmol)Starting material.
Pd(PPh₃)₄0.0558 mg (0.05 mmol)Palladium(0) catalyst.
THF-10 mLAnhydrous solvent.
Reaction Conditions
Temperature60 °C-
Time4 h-Monitor by TLC or LC-MS.

Step-by-Step Protocol:

  • Preparation of Phenylzinc Chloride: To a solution of zinc chloride in THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide dropwise. Stir the mixture for 30 minutes at room temperature.

  • Coupling Reaction: In a separate Schlenk flask, dissolve 4-(3-iodophenyl)-4-oxobutyronitrile and Pd(PPh₃)₄ in anhydrous THF.

  • Add the freshly prepared phenylzinc chloride solution to the flask containing the aryl iodide and catalyst.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Organozinc Reagent: Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reactions. They are prepared in situ from more readily available Grignard or organolithium reagents.

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Negishi couplings, effectively facilitating the oxidative addition and subsequent steps.

  • Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Workflow Visualization

Cross-Coupling Workflow start Start with 4-(3-Iodophenyl)-4-oxobutyronitrile reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki Coupling (with R-B(OH)2) reaction_type->suzuki heck Heck Reaction (with Alkene) reaction_type->heck sonogashira Sonogashira Coupling (with Alkyne) reaction_type->sonogashira buchwald Buchwald-Hartwig (with Amine) reaction_type->buchwald negishi Negishi Coupling (with R-ZnX) reaction_type->negishi product Synthesized Product suzuki->product heck->product sonogashira->product buchwald->product negishi->product

Figure 2: Decision workflow for selecting a cross-coupling reaction with 4-(3-iodophenyl)-4-oxobutyronitrile.

Conclusion

4-(3-iodophenyl)-4-oxobutyronitrile is a highly valuable and versatile building block for a range of palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the carbon-iodine bond, combined with the presence of synthetically useful ketone and nitrile functionalities, allows for the efficient construction of complex molecular architectures. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in their respective fields. As with any chemical reaction, optimization of the outlined conditions may be necessary to achieve the desired outcome for specific substrates and scales.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. ACS Publications. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

  • Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters. [Link]

  • A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. ResearchGate. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. [Link]

  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. PubMed. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Publishing. [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • An Oxidative Palladium-Catalyzed Remote meta–Selective Homo-Biaryl-Coupling Assisted by Nitrile Directing Templates. ChemRxiv. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic Syntheses. [Link]

  • Negishi Cross Coupling Reaction. Chem-Station. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. The Raj Group. [Link]

  • Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. ScholarlyCommons. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science. [Link]

  • CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases a. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates.. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • A Microscale Heck Reaction In Water. ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

  • Innovative flow reactor to study the nature of active species in Suzuki Miyaura reaction of iodoacetophenone with phenylboronic acid in ethanol. Catalysis Conferences. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate.. ResearchGate. [Link]

Sources

Application

Derivatization of 4-(3-Iodophenyl)-4-oxobutyronitrile for Biological Assays: A Comprehensive Protocol Guide

Introduction & Strategic Rationale In the development of biological assays, targeted probes, and biotherapeutics, the selection of a versatile chemical scaffold is paramount. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 8987...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the development of biological assays, targeted probes, and biotherapeutics, the selection of a versatile chemical scaffold is paramount. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5)[1] serves as an exceptional trifunctional hub for bioconjugation and probe synthesis.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a programmable node. It possesses three orthogonal reactive handles, each governed by distinct chemical causality:

  • The Aryl Iodide: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The weak C–I bond ensures rapid oxidative addition, allowing reactions to proceed at near-physiological temperatures—a critical requirement for modifying heat-sensitive biomolecules like DNA.

  • The Aryl Ketone: An ideal electrophile for bioorthogonal oxime ligation. While ketones react slower than aldehydes, the resulting oxime linkages are significantly more hydrolytically stable than hydrazones, ensuring the long-term integrity of peptide/protein bioconjugates[2].

  • The Nitrile: A versatile precursor for [3+2] cycloadditions to form 5-substituted 1H -tetrazoles. Tetrazoles act as metabolically stable bioisosteres for carboxylic acids, making them invaluable in pharmacophore development and affinity chromatography[3].

Orthogonal Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold, mapping each functional group to its optimal reaction conditions and downstream biological application.

G cluster_0 Orthogonal Derivatization Pathways Core 4-(3-Iodophenyl)-4-oxobutyronitrile (Trifunctional Scaffold) ArylIodide Aryl Iodide Handle Suzuki-Miyaura Coupling Core->ArylIodide Na2PdCl4 / sSPhos Water/MeCN, 37°C Ketone Ketone Handle Oxime Ligation Core->Ketone Aminooxy-R Aniline cat., pH 4.5-6.0 Nitrile Nitrile Handle [3+2] Cycloaddition Core->Nitrile NaN3, ZnBr2 Water, Reflux App1 DNA-Encoded Libraries & Fluorophore Tagging ArylIodide->App1 App2 Peptide/Protein Bioconjugates Ketone->App2 App3 Tetrazole Bioisosteres (Pharmacophore) Nitrile->App3

Divergent orthogonal derivatization pathways of 4-(3-Iodophenyl)-4-oxobutyronitrile.

Quantitative Data Summary

Functional HandleReaction TypeCatalyst / Key ReagentsTemp / TimeTypical YieldPrimary Bio-Application
Aryl Iodide Suzuki-MiyauraNa₂PdCl₄, sSPhos, Boronic Acid37 °C / 12–24 h75–95%DNA-Encoded Libraries (DELs), Fluorophore attachment
Ketone Oxime LigationAniline (10–100 mM), Aminooxy-tag25–37 °C / 2–48 h>90%Stable Peptide/Protein Bioconjugation[4]
Nitrile [3+2] CycloadditionZnBr₂, NaN₃ (1.05 eq), Water100 °C / 24 h76–93%Tetrazole Bioisosteres, Target Identification Probes[3]

Step-by-Step Experimental Protocols

Protocol A: Biomolecule-Compatible Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: Traditional cross-couplings require harsh organic solvents and high temperatures, which denature biomolecules. By utilizing the highly water-soluble palladium precatalyst Na₂PdCl₄ paired with the sulfonated phosphine ligand sSPhos, the oxidative addition into the highly reactive C–I bond of 4-(3-Iodophenyl)-4-oxobutyronitrile occurs efficiently at 37 °C.

Procedure:

  • Solvent Preparation: Degas a mixture of HPLC-grade Water and Acetonitrile (4:1 v/v) by sparging with argon for 30 minutes.

  • Catalyst Complexation: In a microcentrifuge tube under argon, mix Na₂PdCl₄ (1.0 eq) and sSPhos (2.5 eq) in the degassed solvent to form the active Pd(0) complex. Incubate at room temperature for 15 minutes.

  • Reaction Assembly: To a reaction vial containing 4-(3-Iodophenyl)-4-oxobutyronitrile (or its biomolecule conjugate) (1.0 eq), add the desired (hetero)aryl boronic acid (1.5 eq) and K₂CO₃ (3.0 eq).

  • Initiation: Add the pre-formed catalyst solution (typically 5–10 mol% Pd relative to the iodide). Seal the vial and incubate at 37 °C with gentle agitation.

  • Validation & Purification: Monitor the reaction via LC-MS. Upon completion (typically 12–24 h), quench with a mild chelator (e.g., EDTA) to sequester palladium. If applied to DNA-conjugates, isolate the product via standard ethanol precipitation.

Protocol B: Aniline-Catalyzed Oxime Ligation

Mechanistic Insight: Ketones are notoriously sluggish to react with aminooxy groups at neutral pH. Adding aniline acts as a nucleophilic catalyst. Aniline rapidly attacks the ketone to form a highly reactive Schiff base (imine) intermediate. The α -effect of the aminooxy nucleophile then allows it to rapidly displace the aniline, forming the hydrolytically stable oxime[2][4].

Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium citrate buffer, adjusted to pH 5.0.

  • Catalyst Addition: Dissolve aniline (or p-phenylenediamine for faster kinetics) in the buffer to a final concentration of 100 mM. Note: Aniline is a weak base and will not irreversibly modify native amino acid side chains.

  • Conjugation: Add 4-(3-Iodophenyl)-4-oxobutyronitrile (or its downstream derivative) to a final concentration of 1–5 mM. Add the aminooxy-functionalized peptide/fluorophore (1.2 eq).

  • Incubation: Stir the mixture at room temperature or 37 °C.

  • Validation: Monitor the disappearance of the ketone via RP-HPLC. The reaction is typically >95% complete within 2 to 4 hours.

  • Purification: Remove the aniline catalyst and unreacted precursors via size-exclusion chromatography (SEC) or preparative HPLC.

Protocol C: Green Aqueous Synthesis of 5-Substituted 1H -Tetrazoles

Mechanistic Insight: Classical Finnegan conditions for tetrazole synthesis utilize DMF and NH₄Cl at 120 °C, which generates lethal and explosive hydrazoic acid (HN₃) gas. By switching to water as a solvent and utilizing ZnBr₂ as a Lewis acid, the nitrile is highly activated toward azide cycloaddition. Furthermore, the aqueous conditions keep the pH near 8, safely trapping the azide as the non-volatile sodium salt[3][5].

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(3-Iodophenyl)-4-oxobutyronitrile (1.0 eq), NaN₃ (1.05 to 1.5 eq), and ZnBr₂ (1.0 eq).

  • Solvent Addition: Add deionized water to achieve a nitrile concentration of approximately 0.5 to 1.0 M.

  • Cycloaddition: Heat the vigorously stirring mixture to reflux (100 °C) for 24 hours. Safety Note: Ensure the condenser is properly chilled; vigorous stirring is mandatory for heterogeneous aqueous reactions.

  • Validation (Self-Validating Precipitation): Cool the mixture to room temperature. Slowly acidify the aqueous layer to pH 2–3 using 3M HCl. The protonation of the newly formed tetrazole will cause it to crash out of the aqueous solution as a distinct precipitate[5].

  • Isolation: Collect the solid tetrazole derivative via vacuum filtration. Wash thoroughly with cold water to remove residual zinc salts, and dry under high vacuum.

References

  • NextSDS. "4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information." 1

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries."

  • BenchChem. "Troubleshooting low conversion rates in nitrile to tetrazole reactions." 5

  • The Journal of Organic Chemistry (ACS). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." 3

  • Bioconjugate Chemistry (ACS). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." 4

  • Chemical Reviews (NIH/PMC). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3-Iodophenyl)-4-oxobutyronitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5). As a critical intermediate in the development of potent Bcl-2/Bcl-xL inhibitors and other advanced ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5). As a critical intermediate in the development of potent Bcl-2/Bcl-xL inhibitors and other advanced therapeutics[1], achieving high yields and chemoselectivity in its synthesis is paramount.

This guide is designed for research scientists and drug development professionals. It provides a self-validating experimental framework, mechanistic insights, and targeted troubleshooting for the intermolecular Stetter reaction—the premier umpolung strategy for constructing this 1,4-dicarbonyl equivalent[2].

Core Mechanistic Workflow

The synthesis relies on the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of 3-iodobenzaldehyde to acrylonitrile. The NHC catalyst reverses the natural electrophilic polarity of the aldehyde (umpolung) by forming a nucleophilic enaminol known as the Breslow intermediate [3]. This intermediate subsequently attacks the Michael acceptor (acrylonitrile) to yield the target nitrile.

StetterMechanism Cat Thiazolium Precatalyst + Base Carbene Free N-Heterocyclic Carbene (NHC) Cat->Carbene Deprotonation Breslow Breslow Intermediate (Nucleophilic Enaminol) Carbene->Breslow + Aldehyde Aldehyde 3-Iodobenzaldehyde Aldehyde->Breslow Adduct 1,4-Addition Adduct Breslow->Adduct + Acrylonitrile Acceptor Acrylonitrile (Michael Acceptor) Acceptor->Adduct Adduct->Carbene Regeneration Product 4-(3-Iodophenyl)- 4-oxobutyronitrile Adduct->Product Catalyst Elimination

Fig 1: NHC-catalyzed Stetter reaction mechanism forming 4-(3-Iodophenyl)-4-oxobutyronitrile.

Standardized Experimental Protocol

To ensure a self-validating system, this protocol incorporates in-process controls (TLC/HPLC monitoring) and utilizes 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as the optimal precatalyst[1].

Reagents Required:

  • 3-Iodobenzaldehyde (1.0 equiv, strictly anhydrous)

  • Acrylonitrile (1.2 - 1.5 equiv, freshly distilled)

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv)

  • Triethylamine (TEA) (0.15 equiv)

  • Anhydrous Ethanol (0.5 M relative to aldehyde)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. The exclusion of oxygen is critical to prevent the oxidative degradation of the active carbene species into an inactive urea derivative[3].

  • Precatalyst & Substrate Loading: Add the thiazolium precatalyst (0.1 equiv) and 3-iodobenzaldehyde (1.0 equiv) to the flask.

  • Solvation: Inject anhydrous ethanol to achieve a 0.5 M concentration. Stir at room temperature until the precatalyst is fully dissolved.

  • Carbene Generation: Dropwise, add TEA (0.15 equiv). The solution will typically darken slightly as the free NHC is generated. Allow 10 minutes of stirring to ensure complete deprotonation.

  • Acceptor Addition: Slowly inject acrylonitrile (1.2 equiv) via a syringe pump over 15 minutes. Causality note: Slow addition maintains a low steady-state concentration of the Michael acceptor, minimizing the risk of base-catalyzed anionic polymerization.

  • Thermal Activation: Heat the reaction mixture to 70 °C. Maintain heating for 12–18 hours.

  • In-Process Monitoring: Validate reaction progress via HPLC or TLC (Hexanes/EtOAc 8:2). Look for the disappearance of the 3-iodobenzaldehyde peak and the emergence of the product peak.

  • Quenching & Workup: Cool to room temperature and quench with 1M HCl (1.0 equiv relative to TEA) to protonate the carbene and halt the catalytic cycle. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford pure 4-(3-Iodophenyl)-4-oxobutyronitrile.

Quantitative Optimization Data

The table below summarizes empirical data comparing various catalytic systems for this specific transformation. Use this to benchmark your expected yields and identify the source of potential byproducts.

Catalyst System (mol %)Base (mol %)SolventTemp (°C)Conversion (%)Major Byproduct / Issue
NaCN (20%)NoneDMF2545Cyanohydrin formation
Thiazolium A* (10%)TEA (15%)EtOH7088Benzoin Adduct (<5%)
Thiazolium A* (10%)TEA (15%)THF6560Benzoin Adduct (15%)
Triazolium B** (10%)DBU (15%)CH₂Cl₂2592None (Higher cost)

*Thiazolium A = 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride **Triazolium B = N-pentafluorophenyl triazolium precatalyst

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of 3,3'-diiodobenzoin instead of the desired Stetter product? A: The benzoin condensation is a highly competitive homocoupling reaction inherent to NHC catalysis[2]. The Breslow intermediate can attack another molecule of 3-iodobenzaldehyde instead of the acrylonitrile. Because the benzoin reaction is reversible while the Stetter reaction is irreversible, extending the reaction time or increasing the temperature (e.g., to 70 °C) thermodynamically drives the equilibrium toward the Stetter product. If the issue persists, switching to a more sterically hindered solvent (like isopropanol) or a triazolium-based catalyst can suppress the benzoin pathway.

Q2: The reaction stalls at ~50% conversion despite using an excess of acrylonitrile. How do I drive it to completion? A: Reaction stalling is typically caused by catalyst deactivation or base depletion. The Breslow intermediate is exquisitely sensitive to trace oxygen[3]. Ensure strict Schlenk techniques and degas your solvents (e.g., via freeze-pump-thaw). Additionally, trace acidic impurities or stabilizers (like MEHQ) in older batches of acrylonitrile can neutralize the TEA base. Always use freshly distilled acrylonitrile and consider adding an additional 0.05 equivalents of TEA mid-reaction if stalling occurs.

Q3: Can I use sodium cyanide (NaCN) instead of a thiazolium salt for this synthesis? A: While the classical Stetter reaction initially utilized cyanide as the umpolung catalyst, we strongly advise against it for this specific substrate. The electron-withdrawing nature of the meta-iodo group makes the aldehyde highly susceptible to forming stable cyanohydrins rather than undergoing the desired Michael addition. Furthermore, NHC catalysis offers a much safer, self-validating system with superior chemoselectivity[2].

Q4: How does the meta-iodo substitution on the benzaldehyde affect the reaction kinetics? A: The iodine atom at the meta position acts as an electron-withdrawing group via inductive effects (-I). This increases the electrophilicity of the aldehyde carbonyl, accelerating the initial attack by the NHC. However, it also slightly stabilizes the resulting Breslow intermediate, which can reduce its nucleophilicity toward the Michael acceptor[3]. Consequently, the reaction requires slightly elevated temperatures (70 °C) compared to electron-rich benzaldehydes to maintain a robust catalytic turnover rate.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor Source: Journal of Medicinal Chemistry (ACS) URL:[1][4]

  • N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis Source: PMC - National Institutes of Health (NIH) URL:[2][5]

  • Quantifying Breslow intermediate reactivity in intermolecular Stetter reactions Source: Chemical Science (via ResearchGate) URL:[3]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Use of 4-(3-Iodophenyl)-4-oxobutyronitrile

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 4-(3-Iodophenyl)-4-oxobutyronitrile. This resource is structured to provide in-depth, field-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 4-(3-Iodophenyl)-4-oxobutyronitrile. This resource is structured to provide in-depth, field-tested insights into the common side reactions encountered during its use. Our goal is to equip you with the knowledge to not only troubleshoot these issues but also to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is yielding a significant amount of 4-(3-iodophenyl)-4-oxobutanoic acid. What is causing this, and how can I prevent it?

Answer:

The likely cause of this side product is the hydrolysis of the nitrile group . This is a common reaction for nitriles and can be catalyzed by both acidic and basic conditions, often inadvertently introduced during the reaction or workup.[1][2][3][4][5]

Causality and Mechanism:

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. Water, even as a weak nucleophile, can then attack this activated carbon. A series of proton transfers and tautomerization steps first leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][2][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. If the basic conditions are harsh enough (e.g., elevated temperature), the amide will be further hydrolyzed to a carboxylate salt.[1][3] Upon acidic workup, this salt is converted to the carboxylic acid.

Troubleshooting Protocol 1: Mitigation of Nitrile Hydrolysis

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH:

    • If your desired reaction can be run under neutral conditions, this is ideal.

    • If acidic or basic conditions are required, consider using non-aqueous sources or carefully controlled amounts. For instance, instead of aqueous HCl, consider HCl gas dissolved in an organic solvent.

    • During workup, minimize the contact time with aqueous acidic or basic layers. Perform extractions quickly and at low temperatures.

  • Temperature Management: Hydrolysis is often accelerated by heat.[3] If your primary reaction allows, maintain a lower temperature throughout the process.

  • Reagent Choice: If a base is required, consider using a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis.

Diagram: Mechanism of Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Nitrile A_activated Protonated Nitrile A_start->A_activated Protonation A_H H+ A_intermediate1 Intermediate A_activated->A_intermediate1 Nucleophilic Attack A_H2O H2O A_H2O->A_intermediate1 A_amide Amide Intermediate A_intermediate1->A_amide Tautomerization A_acid Carboxylic Acid A_amide->A_acid Hydrolysis A_H2O_2 H2O, H+ A_H2O_2->A_acid B_start Nitrile B_intermediate1 Intermediate B_start->B_intermediate1 Nucleophilic Attack B_OH OH- B_OH->B_intermediate1 B_imidic Imidic Acid B_intermediate1->B_imidic Protonation B_H2O H2O B_H2O->B_imidic B_amide Amide Intermediate B_imidic->B_amide Tautomerization B_carboxylate Carboxylate B_amide->B_carboxylate Hydrolysis B_OH_2 OH-, H2O B_OH_2->B_carboxylate B_acid Carboxylic Acid B_carboxylate->B_acid B_H3O H3O+ workup B_H3O->B_acid

Caption: Mechanisms of acid and base-catalyzed nitrile hydrolysis.

FAQ 2: I am observing a higher molecular weight byproduct that seems to be a dimer of my starting material. What is happening?

Answer:

This is a classic sign of a self-condensation reaction , specifically an Aldol condensation.[7][8][9][10][11][12][13] The ketone functionality in 4-(3-Iodophenyl)-4-oxobutyronitrile has acidic protons on the carbon alpha to the carbonyl group (the C3 position), making it susceptible to enolate formation and subsequent self-condensation, especially under basic conditions.

Causality and Mechanism:

  • Enolate Formation: A base removes an α-proton from one molecule of the ketone, creating a nucleophilic enolate.

  • Nucleophilic Attack: This enolate then attacks the electrophilic carbonyl carbon of a second molecule of the ketone.

  • Aldol Adduct Formation: A β-hydroxy ketone (the aldol adduct) is formed after protonation.

  • Dehydration (Condensation): If the reaction is heated, this adduct can easily dehydrate to form a more stable α,β-unsaturated ketone, which is the final condensation product.[8][11]

Troubleshooting Protocol 2: Suppressing Aldol Self-Condensation

  • Base Selection and Stoichiometry:

    • If possible, use a non-basic catalyst for your primary reaction.

    • If a base is necessary, use a weaker base or a stoichiometric amount of a strong, non-nucleophilic base (like LDA) at low temperatures (e.g., -78 °C) to achieve quantitative enolate formation before the subsequent reaction, which can minimize the presence of both the enolate and the ketone at the same time.[13]

  • Temperature Control: Aldol reactions are often reversible, but the final condensation (dehydration) step is favored by heat.[8] Running the reaction at a lower temperature can favor the desired reaction over the condensation pathway.

  • Order of Addition: If your reaction involves another electrophile, consider a "slow addition" protocol. Add the electrophile slowly to a solution of your ketone and any necessary activators. This keeps the concentration of the free ketone low, disfavoring self-condensation.

Diagram: Aldol Self-Condensation Pathway

G ketone1 Ketone Molecule 1 enolate Enolate (Nucleophile) ketone1->enolate Deprotonation base Base (e.g., OH-) base->enolate adduct β-Hydroxy Ketone (Aldol Adduct) enolate->adduct Nucleophilic Attack ketone2 Ketone Molecule 2 (Electrophile) ketone2->adduct condensation_product α,β-Unsaturated Ketone (Condensation Product) adduct->condensation_product Dehydration water H2O condensation_product->water heat Heat heat->condensation_product

Caption: The pathway of Aldol self-condensation.

FAQ 3: My product appears to have an extra iodine atom, and its mass is consistent with an iodo-substituted derivative. How is this possible?

Answer:

You are likely observing α-iodination of the ketone. The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be replaced by a halogen, in this case, iodine.[14][15][16] This can occur under both acidic and basic conditions.

Causality and Mechanism:

  • Acid-Catalyzed α-Iodination: The reaction proceeds through an enol intermediate. The carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon forms the enol. The electron-rich double bond of the enol then attacks molecular iodine (I₂).[15][16] This mechanism typically results in mono-halogenation because the introduced iodine atom is electron-withdrawing, which destabilizes the transition state for further enol formation.[15]

  • Base-Promoted α-Iodination: A base removes an α-proton to form an enolate, which then acts as a nucleophile and attacks I₂.[17][18] Unlike the acid-catalyzed version, this process is often difficult to stop at mono-iodination. The electron-withdrawing iodine atom makes the remaining α-protons even more acidic, leading to faster subsequent iodinations.[15][19]

Source of Iodine: The source of iodine could be from the reaction medium if elemental iodine or an iodine-containing reagent is used. In some cases, disproportionation or oxidation of the iodide on the phenyl ring could potentially generate a reactive iodine species, although this is less common.

Troubleshooting Protocol 3: Preventing α-Iodination

  • Avoid Iodine Reagents: If your reaction does not require them, ensure no sources of elemental iodine (I₂) or electrophilic iodine reagents (like N-iodosuccinimide) are present.

  • pH Control:

    • Under acidic conditions, the rate-determining step is often enol formation.[16][18] If an acid catalyst is necessary for your primary reaction, using the minimum effective concentration may help.

    • Under basic conditions, the reaction can be rapid. If a base is required, use it at low temperatures and for the shortest possible reaction time.

  • Protect the Ketone: If α-iodination is a persistent and unavoidable issue, consider temporarily protecting the ketone functionality (e.g., as a ketal) before carrying out other transformations. The protecting group can be removed in a subsequent step.

Diagram: α-Iodination Mechanisms

G cluster_acid_iodination Acid-Catalyzed cluster_base_iodination Base-Promoted A_ketone Ketone A_enol Enol Intermediate A_ketone->A_enol Enol Formation A_H_plus H+ A_H_plus->A_enol A_product α-Iodo Ketone A_enol->A_product Attack on I2 A_I2 I2 A_I2->A_product B_ketone Ketone B_enolate Enolate Intermediate B_ketone->B_enolate Deprotonation B_base Base B_base->B_enolate B_product α-Iodo Ketone B_enolate->B_product Attack on I2 B_I2 I2 B_I2->B_product B_further Further Iodination (more rapid) B_product->B_further

Caption: Comparison of acid-catalyzed and base-promoted α-iodination.

Summary of Preventative Measures

Side ProductPrimary CauseKey Preventative Measures
4-(3-iodophenyl)-4-oxobutanoic acid Nitrile HydrolysisUse anhydrous conditions, control pH, maintain low temperatures.[3]
Dimeric Condensation Product Aldol Self-CondensationUse non-basic conditions if possible, control temperature, consider slow addition protocols.[8][13]
α-Iodo-4-(3-iodophenyl)-4-oxobutyronitrile α-IodinationExclude iodine sources, carefully manage pH, consider ketone protection.[15][16]

References

  • Ketone halogenation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • 6.2 Halogenation of the α-Carbon – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 27, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved March 27, 2026, from [Link]

  • Ch18: Haloform reaction - University of Calgary. (n.d.). Retrieved March 27, 2026, from [Link]

  • Photocatalytic Cascade Cyclization of Aryl Haloalkynyl Ketones Forming Cyclopenta[b]naphthalene Derivatives - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test - YouTube. (2016, December 28). Retrieved March 27, 2026, from [Link]

  • Solved Aldol condensations are sometimes fraught with side | Chegg.com. (2026, March 25). Retrieved March 27, 2026, from [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved March 27, 2026, from [Link]

  • Aldol condensation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved March 27, 2026, from [Link]

  • Aldehydes And Ketones Important Reactions - Jack Westin. (n.d.). Retrieved March 27, 2026, from [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved March 27, 2026, from [Link]

  • 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones - JoVE. (2025, May 22). Retrieved March 27, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved March 27, 2026, from [Link]

  • 20.6 Aldol reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved March 27, 2026, from [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved March 27, 2026, from [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 27, 2026, from [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives - ACS Publications. (2004, November 18). Retrieved March 27, 2026, from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved March 27, 2026, from [Link]

  • Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange. (2015, January 8). Retrieved March 27, 2026, from [Link]

  • Aldol reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Can not get an aldol reaction to go : r/OrganicChemistry - Reddit. (2021, April 27). Retrieved March 27, 2026, from [Link]

  • Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved March 27, 2026, from [Link]

  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2026, February 3). Retrieved March 27, 2026, from [Link]

  • 23.4: Alpha Halogenation of Carbonyls - Chemistry LibreTexts. (2020, May 30). Retrieved March 27, 2026, from [Link]

  • Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved March 27, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (2023, February 23). Retrieved March 27, 2026, from [Link]

  • Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions - YouTube. (2021, March 10). Retrieved March 27, 2026, from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Alkylation and Friedel-Crafts Acylation - Master Organic Chemistry. (2018, May 17). Retrieved March 27, 2026, from [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (2026, January 17). Retrieved March 27, 2026, from [Link]

  • Mechanism for acylation of benzene with succinic anhydride - Chemistry Stack Exchange. (2018, January 11). Retrieved March 27, 2026, from [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile

Welcome to the technical support center for the synthesis of 4-(3-iodophenyl)-4-oxobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-iodophenyl)-4-oxobutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful synthesis.

I. Synthesis Overview

The synthesis of 4-(3-iodophenyl)-4-oxobutyronitrile is typically a two-step process. The first step involves a Friedel-Crafts acylation of iodobenzene with succinic anhydride to form 4-(3-iodophenyl)-4-oxobutanoic acid.[1] The subsequent step is the conversion of the carboxylic acid to the corresponding nitrile.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Iodobenzene Iodobenzene Intermediate 4-(3-Iodophenyl)-4-oxobutanoic acid Iodobenzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product 4-(3-Iodophenyl)-4-oxobutyronitrile Intermediate->Product Nitrile Formation AlCl3 AlCl₃ NitrileReagent Nitrile Conversion Reagent

Caption: Two-step synthesis of 4-(3-iodophenyl)-4-oxobutyronitrile.

II. Step 1: Friedel-Crafts Acylation Troubleshooting

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic compounds.[2] However, several factors can influence the success of this reaction.

Frequently Asked Questions (FAQs) - Step 1

Q1: My Friedel-Crafts acylation reaction is showing low or no yield. What are the potential causes and solutions?

A1: Low or no yield in a Friedel-Crafts acylation can stem from several issues:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Use freshly opened or sublimed AlCl₃ and ensure all glassware and solvents are anhydrous.[2]

  • Deactivated Substrate: While iodobenzene is suitable for this reaction, strongly deactivated aromatic rings with electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) are generally unreactive.[2]

  • Insufficient Catalyst: The product ketone can form a stable complex with AlCl₃, necessitating a stoichiometric amount or more of the catalyst.[3]

  • Low Reaction Temperature: The activation energy might not be reached. A gradual increase in temperature may be necessary.[2]

Problem Potential Cause Recommended Solution
Low/No YieldInactive AlCl₃Use fresh, anhydrous AlCl₃ and dry equipment/solvents.
Insufficient AlCl₃Use at least a stoichiometric amount of AlCl₃.
Low TemperatureGradually increase the reaction temperature.

Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity?

A2: The iodo-substituent on the benzene ring is an ortho-, para- director. To favor the desired meta-acylation product is unconventional for a typical Friedel-Crafts reaction. However, the formation of the 3-substituted product is documented. To maximize its formation, consider the following:

  • Reaction Temperature: Lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable isomer.[4]

  • Solvent Choice: The choice of solvent can influence isomer distribution. Common solvents for this reaction include nitrobenzene or 1,2-dichloroethane.[2]

Q3: The workup procedure is resulting in a low yield of the carboxylic acid intermediate. What could be the issue?

A3: The workup for a Friedel-Crafts acylation typically involves quenching the reaction mixture with ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] If the product is not precipitating or is lost during extraction, consider the following:

  • Incomplete Quenching: Ensure enough acid is used to fully break down the aluminum complex.

  • Extraction Solvent: Use an appropriate organic solvent like ethyl acetate for extraction.[5]

  • pH Adjustment: The pH of the aqueous layer should be acidic to ensure the product is in its carboxylic acid form and not as a water-soluble carboxylate salt.

Experimental Protocol: Synthesis of 4-(3-Iodophenyl)-4-oxobutanoic acid

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 1.5 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension in an ice bath. Add iodobenzene (1.0 equivalent) dropwise.

  • Succinic Anhydride Addition: Add succinic anhydride (1.0 to 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/glacial acetic acid).[5]

III. Step 2: Conversion of Carboxylic Acid to Nitrile Troubleshooting

Several methods exist for converting a carboxylic acid to a nitrile. A common laboratory method involves conversion to the primary amide followed by dehydration. More direct, modern methods are also available.[6][7]

Frequently Asked Questions (FAQs) - Step 2

Q1: The conversion of the carboxylic acid to the nitrile is inefficient. What are some common pitfalls?

A1: The efficiency of this conversion depends heavily on the chosen method.

  • Amide Formation and Dehydration: If you are proceeding via the amide, ensure the amide formation is complete before attempting dehydration. Common dehydrating agents for the amide include phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.

  • Direct Conversion: Modern methods using reagents like cyanuric chloride or employing catalytic systems can be more direct but may require specific reaction conditions and careful control of reagents.[8] Some newer methods even utilize mild conditions with Mg and Pd cocatalysis.[6]

Q2: What are some alternative, milder methods for this conversion?

A2: For substrates with sensitive functional groups, milder, chemoenzymatic methods have been developed. These cascades can convert carboxylic acids to nitriles without the need for harsh reagents.[9] Another approach involves PIII/PV-catalysis for a direct conversion under mild conditions.[7]

Experimental Protocol: General Two-Step Conversion via Amide

This is a representative protocol and specific reagents and conditions may vary.

  • Amide Formation:

    • Convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with concentrated aqueous ammonia at low temperature to form the primary amide.

  • Amide Dehydration:

    • Treat the crude amide with a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride in pyridine).

    • Heat the reaction mixture as required, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction mixture carefully with water/ice.

    • Extract the product with a suitable organic solvent.

    • Purify the crude nitrile by column chromatography on silica gel or recrystallization.[10]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities in Final Product check_step1 Analyze Step 1 Intermediate (4-(3-Iodophenyl)-4-oxobutanoic acid) start->check_step1 purification_issue Final Product is Impure start->purification_issue step1_ok Intermediate is Pure and in Good Yield check_step1->step1_ok Yes step1_issue Issues with Intermediate check_step1->step1_issue No check_step2 Analyze Step 2 Conversion (Carboxylic Acid to Nitrile) step1_ok->check_step2 troubleshoot_step1 Refer to Step 1 Troubleshooting Guide: - Catalyst Activity - Stoichiometry - Temperature - Work-up step1_issue->troubleshoot_step1 troubleshoot_step1->check_step1 step2_issue Issues with Nitrile Conversion check_step2->step2_issue Problematic success Successful Synthesis check_step2->success Successful troubleshoot_step2 Refer to Step 2 Troubleshooting Guide: - Choice of Reagents - Reaction Conditions - Purity of Amide Intermediate step2_issue->troubleshoot_step2 troubleshoot_step2->check_step2 troubleshoot_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography Conditions purification_issue->troubleshoot_purification troubleshoot_purification->success

Caption: A logical workflow for troubleshooting the synthesis.

IV. Purification and Characterization

Q1: What are the recommended methods for purifying the final product, 4-(3-iodophenyl)-4-oxobutyronitrile?

A1: The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.[10]

  • Recrystallization: The choice of solvent is critical. Small-scale solubility tests should be performed to find a solvent that dissolves the compound when hot but not at room temperature.[10]

  • Column Chromatography: For silica gel chromatography, a common eluent system would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[10]

Q2: How can I confirm the identity and purity of my synthesized compounds?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Technique Key Observables for 4-(3-Iodophenyl)-4-oxobutyronitrile
¹H NMR Aromatic protons in the region of 7-8 ppm, and two methylene groups (triplets) between 2.5-3.5 ppm.
¹³C NMR Signals for the carbonyl carbon (~195-200 ppm), nitrile carbon (~115-120 ppm), and aromatic carbons.
IR (cm⁻¹) C=O stretch (~1680-1700), C≡N stretch (~2240-2260), and aromatic C-H stretches.
MS (m/z) Molecular ion peak corresponding to the molecular weight (285.08 g/mol ).[11]

V. References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • Nature. Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • PMC. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • Course Hero. ORGANIC REACTION MECHANISM. [Link]

  • PMC. Nitrilation of carboxylic acids by PIII/PV-catalysis. [Link]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • PMC. Mechanochemical Friedel–Crafts acylations. [Link]

  • PrepChem.com. Preparation of 4-(4-iodophenyl)benzonitrile. [Link]

  • RSC Publishing. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • NextSDS. 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. [Link]

  • Google Patents. US4189580A - Process for the preparation of nitriles.

  • Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Molport. 4-(3-iodophenyl)-4-oxobutanoic acid | 898790-80-2. [Link]

  • Molport. 4-(3-iodophenyl)-4-oxobutanenitrile | 898767-92-5. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NextSDS. 4-(3-IODOPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Beilstein Journals. Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Google Patents. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.

  • European Patent Office. METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - EP 4279482 B1. [Link]

  • Journal of Catalyst & Catalysis. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to improving the yield and purity of 4-(3-Iodophenyl)-4-oxobutyronitrile. This guide provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to improving the yield and purity of 4-(3-Iodophenyl)-4-oxobutyronitrile. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address specific challenges encountered during its synthesis.

Introduction: Navigating the Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile

4-(3-Iodophenyl)-4-oxobutyronitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most common synthetic strategies involve multi-step sequences, each with its own set of potential pitfalls. This guide will focus on a prevalent and adaptable two-step approach:

  • Friedel-Crafts Acylation: The reaction of iodobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 4-(3-iodophenyl)-4-oxobutanoic acid.

  • Nitrile Formation: The conversion of the carboxylic acid intermediate into the target nitrile.

This guide is structured to help you diagnose and resolve common issues encountered in this synthetic pathway, thereby improving the overall efficiency and success of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Part 1: Friedel-Crafts Acylation of Iodobenzene with Succinic Anhydride

Issue 1: Low or No Yield of 4-(3-iodophenyl)-4-oxobutanoic acid

Q1: My Friedel-Crafts acylation reaction is sluggish, resulting in a low yield or failure to proceed. What are the likely causes?

A1: Low or no yield in the Friedel-Crafts acylation of iodobenzene is a common issue, primarily due to the deactivating nature of the iodine substituent and the stringent requirements of the reaction. Here are the most frequent culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. The ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle. This complex is broken during the aqueous workup.[1]

  • Deactivated Aromatic Ring: The iodine atom on iodobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently slower than with activated benzenes.[2]

  • Low Reaction Temperature: The activation energy for the reaction with a deactivated substrate like iodobenzene may not be reached at lower temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.

    • Use freshly opened or properly stored anhydrous aluminum chloride.

  • Increase Catalyst Loading:

    • Start with at least 2.2 equivalents of AlCl₃ relative to succinic anhydride. This accounts for complexation with both the anhydride and the ketone product.

  • Optimize Reaction Temperature:

    • While the initial addition of reagents is often done at low temperatures (0-5°C) to control the initial exotherm, the reaction may require warming to room temperature or gentle heating (e.g., 40-50°C) to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Choice of Solvent:

    • The choice of solvent can influence reaction rates. While solvents like dichloromethane (DCM) are common, for deactivated substrates, a more polar solvent like nitrobenzene or 1,2-dichloroethane can sometimes improve yields, although this may also affect regioselectivity.[3]

Issue 2: Poor Regioselectivity and Formation of Isomers

Q2: I've obtained the product, but it's a mixture of isomers. How can I improve the regioselectivity to favor the desired 3-iodo isomer?

A2: The iodine atom is an ortho, para-directing group. Therefore, the Friedel-Crafts acylation of iodobenzene is expected to yield a mixture of 4-(2-iodophenyl)-4-oxobutanoic acid, 4-(4-iodophenyl)-4-oxobutanoic acid, and the desired 4-(3-iodophenyl)-4-oxobutanoic acid (which is not the electronically favored product). The formation of the 3-iodo isomer is less common and may arise from isomerization under harsh conditions or be present as an impurity in the starting material. However, if your primary goal is the 3-iodo isomer, starting with 1,3-diiodobenzene and performing a selective reaction or employing an alternative synthetic route might be more effective. For the purpose of this guide, we will assume the goal is to acylate iodobenzene and then separate the isomers.

To control the ratio of ortho to para isomers:

  • Steric Hindrance: The para isomer is often favored due to reduced steric hindrance. Using a bulkier Lewis acid or conducting the reaction in a solvent that promotes the formation of a bulkier catalyst-acylating agent complex can increase the proportion of the para product.

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable para isomer.

Issue 3: Formation of Byproducts

Q3: Besides the expected product, I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

A3: Several side reactions can occur during the Friedel-Crafts acylation of iodobenzene:

  • Di-iodobenzenes: Under the reaction conditions, iodine can migrate, leading to the formation of di-iodobenzenes.[3][4]

  • De-iodination: In some cases, the iodo group can be replaced by a proton, leading to the formation of 4-oxo-4-phenylbutanoic acid.

  • Polyacylation: While less common in acylation compared to alkylation (as the acyl group deactivates the ring), it can occur under forcing conditions.[5]

Minimization Strategies:

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote side reactions. Monitor the reaction closely by TLC and quench it once the starting material is consumed.

  • Order of Reagent Addition: Adding the iodobenzene solution slowly to the pre-formed complex of succinic anhydride and aluminum chloride can sometimes minimize side reactions.

Part 2: Conversion of 4-(3-iodophenyl)-4-oxobutanoic Acid to 4-(3-Iodophenyl)-4-oxobutyronitrile

A common and effective method for this conversion is a two-step process: first, the formation of the primary amide, followed by its dehydration to the nitrile.

Issue 4: Low Yield in the Amide to Nitrile Conversion

Q4: My dehydration reaction to form the nitrile is giving a low yield. What are the common pitfalls?

A4: The dehydration of the primary amide to the nitrile is a robust reaction, but yield can be compromised by several factors:

  • Incomplete Amide Formation: The initial conversion of the carboxylic acid to the primary amide must be high-yielding. A common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Incomplete conversion at this stage will carry over unreacted starting material.

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are crucial. Common reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[6][7][8][9] These reagents must be anhydrous.

  • Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material or product.

  • Presence of Moisture: Water will consume the dehydrating agent and can potentially hydrolyze the nitrile product back to the amide under certain conditions.[10]

Troubleshooting Steps:

  • Confirm Complete Amide Formation: Before proceeding with the dehydration, ensure the intermediate amide is pure and dry. You can confirm its formation via spectroscopic methods (e.g., IR, NMR).

  • Select the Appropriate Dehydrating Agent: For many substrates, POCl₃ in a suitable solvent like DMF or acetonitrile, or SOCl₂ with heating, works well. For sensitive substrates, milder reagents like trifluoroacetic anhydride (TFAA) can be considered.[8]

  • Optimize Reaction Conditions:

    • Start the dehydration at a low temperature and gradually warm as needed, monitoring by TLC.

    • Ensure all reagents and solvents are anhydrous.

  • Purification Challenges: Nitriles can sometimes be challenging to purify by column chromatography on silica gel due to potential hydrolysis.[10]

    • Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (1-2% in the eluent).

    • Alternatively, purification by recrystallization or distillation (if applicable) can be attempted.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for the proposed synthetic route. Note that these are starting points and may require optimization for your specific setup.

Step Reactants Key Reagents Solvent Temperature Typical Yield Reference
1. Friedel-Crafts Acylation Iodobenzene, Succinic AnhydrideAlCl₃ (≥ 2.2 eq)Dichloromethane, 1,2-Dichloroethane, or Nitrobenzene0°C to 50°C40-70%[11]
2a. Amide Formation (via Acyl Chloride) 4-(3-iodophenyl)-4-oxobutanoic acidSOCl₂ or (COCl)₂, then NH₄OHDichloromethane or THF0°C to reflux80-95%[12]
2b. Amide Dehydration 4-(3-iodophenyl)-4-oxobutanamidePOCl₃ or SOCl₂Acetonitrile, DMF, or neatRoom temp to reflux75-95%[8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-iodophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Materials:

  • Iodobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous DCM and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension at 0°C.

  • Substrate Addition: After the addition is complete, add a solution of iodobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to 30-40°C.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as the quenching is exothermic and releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers and wash with a 5% aqueous NaHCO₃ solution. The product, being a carboxylic acid, will move to the aqueous layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 4-(3-Iodophenyl)-4-oxobutyronitrile from the Carboxylic Acid

Step 2a: Formation of 4-(3-iodophenyl)-4-oxobutanamide

Materials:

  • 4-(3-iodophenyl)-4-oxobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous DCM

  • Concentrated ammonium hydroxide (NH₄OH)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend 4-(3-iodophenyl)-4-oxobutanoic acid (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Add a catalytic amount of DMF. Heat the mixture to reflux for 2 hours or until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to 0°C and slowly add it to a beaker of concentrated ammonium hydroxide, ensuring the temperature is kept low. Stir vigorously for 30 minutes.

  • Isolation: The amide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2b: Dehydration of 4-(3-iodophenyl)-4-oxobutanamide to the Nitrile

Materials:

  • 4-(3-iodophenyl)-4-oxobutanamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-(3-iodophenyl)-4-oxobutanamide (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0°C and add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Visualizing the Process: Diagrams

Diagram 1: Synthetic Workflow

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitrile Formation Iodobenzene Iodobenzene KetoAcid 4-(3-iodophenyl)-4-oxobutanoic acid Iodobenzene->KetoAcid  Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid  Acylation AlCl3 AlCl3 (Lewis Acid) AmideFormation Amide Formation (SOCl2, NH4OH) KetoAcid->AmideFormation Amide 4-(3-iodophenyl)-4-oxobutanamide AmideFormation->Amide Dehydration Dehydration (POCl3) Nitrile 4-(3-Iodophenyl)-4-oxobutyronitrile Dehydration->Nitrile Amide->Dehydration

Caption: Overall synthetic workflow for 4-(3-Iodophenyl)-4-oxobutyronitrile.

Diagram 2: Troubleshooting Low Yield in Friedel-Crafts Acylation

Start Low Yield in Friedel-Crafts Acylation Check_Moisture Are anhydrous conditions strictly maintained? Start->Check_Moisture Check_Catalyst Is catalyst stoichiometry sufficient (≥ 2.2 eq)? Check_Moisture->Check_Catalyst Yes Action_Dry Action: Flame-dry glassware, use anhydrous reagents/solvents. Check_Moisture->Action_Dry No Check_Temp Has the reaction temperature been optimized? Check_Catalyst->Check_Temp Yes Action_Catalyst Action: Increase AlCl3 loading. Check_Catalyst->Action_Catalyst No Action_Temp Action: Monitor by TLC while gradually increasing temperature. Check_Temp->Action_Temp No Success Yield Improved Check_Temp->Success Yes Action_Dry->Check_Catalyst Action_Catalyst->Check_Temp Action_Temp->Success

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

  • Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • OrgoSolver. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. [Link]

  • Organic Chemistry Portal. Amide to Nitrile - Common Conditions. [Link]

  • ResearchGate. Dehydration of Amides to Nitriles: A Review. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948. [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Britannica. Carboxylic acid - Nitriles, Synthesis, Reactions. [Link]

  • Nature. Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ACS Publications. Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ACS Publications. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

  • Molecules. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • ScienceDirect. Efficient Transformation of Nitrile into Amide under Mild Condition. [Link]

  • ARKIVOC. A single-pot conversion of an acid to the corresponding 4-chlorobutyl ester. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MolPort. 4-(3-iodophenyl)-4-oxobutanoic acid. [Link]

  • Journal of the Chemical Society C: Organic. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes. [Link]

  • Molecules. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]

  • ResearchGate. A new efficient method for one-pot conversions of aryl carboxylic acids into nitriles without solvent. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Molecules. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

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Troubleshooting

Technical Support Center: Managing Impurities in 4-(3-Iodophenyl)-4-oxobutyronitrile

An in-depth technical guide to support researchers, scientists, and drug development professionals in identifying and resolving purity issues with 4-(3-Iodophenyl)-4-oxobutyronitrile samples. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to support researchers, scientists, and drug development professionals in identifying and resolving purity issues with 4-(3-Iodophenyl)-4-oxobutyronitrile samples.

As a Senior Application Scientist, this guide is designed to provide you with practical, field-proven insights into the common challenges associated with the purity of 4-(3-Iodophenyl)-4-oxobutyronitrile. Our goal is to equip you with the knowledge to troubleshoot and resolve these issues efficiently, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: From Detection to Resolution

This section provides a systematic approach to identifying and eliminating impurities in your samples.

Q1: My experimental results are inconsistent. Could impurities in my 4-(3-Iodophenyl)-4-oxobutyronitrile be the cause?

A1: Yes, inconsistent results in biological assays or chemical reactions are often the first sign of sample impurity.[1] Degradation of the parent compound or the presence of unreacted starting materials can lead to variable potency and unexpected side reactions.[1][2] A change in the physical appearance of the sample, such as a yellow tint, can also indicate degradation.[1] We recommend performing a purity analysis on your sample.

Q2: How can I identify the impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is the most effective approach for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying non-volatile organic impurities.[4][5] A typical setup would involve a C18 column with a UV or Diode Array Detector (DAD).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities, especially when compared to a reference spectrum of the pure compound.[4][6] It can also be used for quantification (qNMR).[3]

The following table outlines a starting point for your HPLC analysis:

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or TFA)A common mobile phase for reverse-phase chromatography, offering good peak shape.
Gradient Start with a lower concentration of acetonitrile and ramp up.This will help to elute a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 30 °CProvides reproducible retention times.
Detection UV/DAD at 260 nmThe aromatic ring in the molecule should have a strong absorbance at this wavelength.[3]
Sample Prep Dissolve in acetonitrile or mobile phase (1 mg/mL), filter.Ensures the sample is free of particulates that could clog the column.[3]
Q3: What are the common impurities I should be looking for?

A3: Impurities can originate from the synthesis process or from degradation during storage.[1][4]

Impurity Type Potential Compounds Likely Origin
Starting Materials 3-Iodobenzoyl chloride, succinonitrile derivativesIncomplete reaction during synthesis.
By-products Di-iodinated species, positional isomersSide reactions during the iodination step.
Degradation Products 4-(3-Iodophenyl)-4-oxobutyric acidHydrolysis of the nitrile group, especially in the presence of moisture.[1][7]
Residual Solvents Toluene, Dichloromethane, Ethyl AcetateSolvents used during synthesis and purification.[8]
Q4: I've identified an impurity. What is the best way to remove it?

A4: The choice of purification method depends on the nature of the impurity and the quantity of material you are working with.

Workflow for Selecting a Purification Method

purification_workflow start Impurity Detected in Sample check_properties Assess Impurity Properties (Polarity, Volatility, Solubility) start->check_properties is_solid Is the main compound a solid? check_properties->is_solid is_different_solubility Different solubility profile from impurity? is_solid->is_different_solubility Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallize Recrystallization is_different_solubility->recrystallize Yes is_different_solubility->column_chromatography No check_purity Confirm Purity via HPLC/NMR recrystallize->check_purity column_chromatography->check_purity

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds when the impurities have different solubility profiles from the desired product.[9][10]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Test small batches with solvents like ethanol, isopropanol, or ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude sample to dissolve it completely.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10] Slow cooling is crucial for forming pure crystals.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[12] It is a versatile technique for purifying both solids and liquids.[13]

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase.[12][14] Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[14][15]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column, ensuring there are no air bubbles.[14]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.[14]

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to start the flow.[15] You can gradually increase the polarity of the mobile phase to elute compounds that are more strongly adsorbed.[14]

  • Fraction Collection: Collect the eluent in separate fractions.[13]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.[13][14]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[14]

Frequently Asked Questions (FAQs)

Q: How should I store 4-(3-Iodophenyl)-4-oxobutyronitrile to ensure its stability? A: To minimize degradation, store the compound in a cool, dark, and dry place.[1] For long-term storage, keeping it at -20°C in a tightly sealed container with a desiccant is recommended to protect it from heat, light, and moisture.[1]

Q: My sample has turned slightly yellow. Is it still usable? A: A color change can be a sign of degradation, possibly due to the formation of chromophoric by-products from exposure to light or air.[1] It is highly recommended to re-analyze the purity of the sample by HPLC before using it in your experiments.[1]

Q: I am seeing a new peak in my HPLC chromatogram after storing my sample for a few months. What could it be? A: The most likely degradation pathway is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 4-(3-Iodophenyl)-4-oxobutyric acid, especially if the sample was exposed to moisture.[1][7]

Q: Can I use a different column for HPLC analysis? A: Yes, while a C18 column is a good starting point, other columns like a Phenyl-Hexyl column can offer different selectivity for aromatic compounds and may provide better separation of certain impurities.[3]

Q: How do I quantify an impurity if I don't have a reference standard for it? A: If a standard is unavailable, you can estimate the concentration using HPLC with a UV detector by assuming the impurity has the same response factor as the parent compound (100% area normalization).[3] For more accurate quantification without a standard, quantitative NMR (qNMR) can be employed.[3]

References

  • An In-depth Technical Guide to 4-Oxobutanenitrile (CAS: 3515-93-3) - Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Full article.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC. (2014).
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023).
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information.
  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Analytical Chemistry - ACS Publications. (2014).
  • US3425798A - Process for the removal of iodine from organic compounds - Google Patents.
  • column chromatography & purification of organic compounds - YouTube. (2021).
  • Column chromatography - Columbia University.
  • Integrated quantification and identification of aldehydes and ketones in biological samples. (2014).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Chromatography - Purification of organic compounds - BrainKart. (2018).
  • recrystallization.pdf.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021).
  • Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. (2014).
  • analytical techniques for detecting impurities in 2,7-Diiodophenanthrene-9,10-dione - Benchchem.
  • degradation pathways of 4-(2-Chlorophenyl)-4- oxobutyronitrile under storage | Benchchem.
  • Application Notes and Protocols: 4-(2-Chlorophenyl)-4-oxobutyronitrile as a Precursor for Pharmaceutical Intermediates - Benchchem.
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. (2023).
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction - PubMed. (2024).
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.
  • 4-(3-IODOPHENYL)-4-OXOBUTYRIC ACID — Chemical Substance Information - NextSDS.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
  • AQbD-based stability indicating development and validation of azilsartan medoxomil and cilnidipine by UPLC method - Journal of Applied Pharmaceutical Science. (2023).
  • Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile - MDPI. (2025).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. (2016).

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Optimization

Technical Support Center: Work-Up &amp; Troubleshooting for 4-(3-Iodophenyl)-4-oxobutyronitrile Reactions

Welcome to the Technical Support Center for 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5)[1]. As a highly versatile trifunctional building block, this molecule presents unique challenges during post-reaction wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5)[1]. As a highly versatile trifunctional building block, this molecule presents unique challenges during post-reaction work-up. The presence of a meta-aryl iodide, a gamma-ketone, and a terminal nitrile means that chemoselectivity and phase-partitioning behavior are highly sensitive to pH, temperature, and residual metal catalysts.

This guide is designed for research scientists and drug development professionals to troubleshoot and optimize the isolation of this intermediate across its three primary reactive pathways.

Section 1: Suzuki-Miyaura Cross-Coupling (Iodide Reactivity)

When functionalizing the 3-iodo position via palladium-catalyzed cross-coupling, the primary work-up challenge is palladium purging. The nitrile and ketone moieties can act as bidentate ligands, chelating Pd(II) species and dragging heavy metal impurities into the organic phase[2].

Troubleshooting & FAQs

Q: My coupled product is persistently dark brown, and standard aqueous washes are not removing the palladium. Why is this happening, and how do I fix it? A: The cyano and carbonyl groups on your product coordinate tightly to residual palladium, forming soluble complexes that bypass standard liquid-liquid extraction. To break this chelation, you must introduce a scavenger with a higher affinity for Pd than your product. Thiol-functionalized silica (e.g., SiliaMetS® Thiol or QuadraPure™) is highly effective because the soft sulfur atom forms an irreversible bond with the soft Pd metal[3]. Treating the organic phase with a thiol scavenger at 50 °C for 2-4 hours will typically reduce Pd levels from >1000 ppm to <10 ppm[4].

Q: I am observing significant dehalogenation (formation of 4-phenyl-4-oxobutyronitrile) instead of my desired cross-coupled product. How do I adjust my work-up or reaction? A: Deiodination is a common side reaction caused by the formation of a palladium-hydride species, often exacerbated by primary alcohol solvents (like ethanol or 1-butanol) acting as reducing agents[5]. To prevent this, switch to an aprotic solvent system (e.g., THF/water or Toluene) and ensure your work-up quenches any active Pd(0) species immediately by exposing the crude mixture to air or a mild oxidant before extraction.

Protocol: Self-Validating Palladium Scavenging Work-Up
  • Quench: Cool the reaction mixture to room temperature and add 1 volume of deionized water to dissolve inorganic salts (e.g., K2CO3, borate byproducts).

  • Phase Separation: Extract with Ethyl Acetate (3 x 10 volumes). The aqueous layer should be discarded. Validation: The organic layer will be dark brown/orange, confirming the presence of soluble Pd-complexes.

  • Scavenging: Add SiliaMetS® Thiol (approx. 5 equivalents relative to the initial Pd catalyst loading) directly to the combined organic layers[4].

  • Incubation: Stir the suspension vigorously at 50 °C for 4 hours. Validation: The solution should visibly lighten to a pale yellow as the dark Pd complexes bind to the silica matrix.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with fresh Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude coupled product, ready for crystallization.

G Start Crude Suzuki Mixture (Product + Pd Catalyst) Quench Aqueous Quench (Dissolve Salts) Start->Quench Add H2O / EtOAc OrgPhase Organic Phase (Product + Soluble Pd) Quench->OrgPhase Phase Separation Scavenger Add SiliaMetS Thiol (Pd Scavenging at 50°C) OrgPhase->Scavenger 5 eq. Scavenger Filter Filtration via Celite (Remove Pd-Resin) Scavenger->Filter Stir 4 Hours Cryst Crystallization (Pure Coupled Product) Filter->Cryst Concentrate Filtrate

Workflow for disrupting Pd-product chelation and isolating the cross-coupled intermediate.

Section 2: Ketone Reduction (NaBH4)

When reducing the 4-oxo group to a secondary alcohol (yielding 4-(3-iodophenyl)-4-hydroxybutyronitrile), the work-up must carefully dismantle the intermediate boron-alkoxide complex without hydrolyzing the sensitive nitrile group or triggering elimination.

Troubleshooting & FAQs

Q: After NaBH4 reduction, my extraction yields very little product, and an emulsion forms. What is the cause? A: The product is trapped in the aqueous phase as a water-soluble borate ester complex. If you only use water to quench, these complexes do not fully hydrolyze, leading to severe emulsions and poor organic recovery.

Q: Can I use strong acid (e.g., 1M HCl) to break the boron complex? A: It is highly discouraged. While 1M HCl will rapidly break the borate complex, the combination of low pH and residual heat can prematurely hydrolyze the terminal nitrile into a primary amide. Instead, use a saturated aqueous Ammonium Chloride (NH4Cl) solution. The mild acidity (pH ~5.5) is sufficient to hydrolyze the B-O bonds without degrading the nitrile.

Protocol: Mild Reduction Work-Up
  • Quench: Cool the reaction vessel to 0-5 °C using an ice bath. Slowly add saturated aqueous NH4Cl dropwise until effervescence (hydrogen gas evolution) ceases.

  • Hydrolysis: Stir the quenched mixture at room temperature for 30 minutes to ensure complete breakdown of the borate esters. Validation: The mixture should transition from a cloudy suspension to a clear biphasic system.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 5 volumes).

  • Washing: Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

Section 3: Nitrile Hydrolysis

Converting the butyronitrile to 4-(3-iodophenyl)-4-oxobutyric acid requires harsh conditions (e.g., refluxing in aqueous NaOH or HCl). The work-up relies on the pH-dependent solubility of the resulting carboxylic acid.

Troubleshooting & FAQs

Q: My hydrolysis product is highly water-soluble and I cannot extract it into organic solvents. How do I isolate it? A: Under basic hydrolysis conditions, the product exists as a highly polar sodium carboxylate salt. To isolate it, you must perform a "reverse quench" or careful acidification. By lowering the aqueous pH to 2-3 using 6M HCl, the carboxylate is protonated to the free acid, which is significantly less water-soluble and will either precipitate directly out of the aqueous phase or become highly extractable into Ethyl Acetate.

Data Presentation: Work-Up Metrics Summary
Reaction PathwayTarget Functional GroupQuench ReagentExtraction SolventKey Work-Up Additive / Scavenger
Suzuki Coupling 3-IodoDeionized H2OEthyl AcetateSiliaMetS® Thiol (Pd removal)
Ketone Reduction 4-OxoSat. aq. NH4ClDichloromethaneNone (Avoid strong acids)
Nitrile Hydrolysis Butyronitrile6M HCl (to pH 2)Ethyl AcetateNone (Precipitation preferred)
References
  • NextSDS. "4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Fairlamb, I. J. S. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. URL:[Link]

  • Jones, A. et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Analytical Method Validation for 4-(3-Iodophenyl)-4-oxobutyronitrile

As pharmaceutical and agrochemical pipelines grow increasingly complex, the rigorous quality control of synthetic intermediates is non-negotiable. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5)[1] is a critical ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines grow increasingly complex, the rigorous quality control of synthetic intermediates is non-negotiable. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS 898767-92-5)[1] is a critical halogenated intermediate featuring a meta-iodine substituted benzene ring conjugated with a ketone, terminating in an aliphatic nitrile chain.

This guide objectively compares analytical methodologies for this compound and provides a comprehensive, step-by-step validation protocol for the optimal method, grounded in the latest[2].

Method Selection: Causality and Comparative Analysis

Selecting the appropriate analytical technique requires a deep understanding of the molecule's physicochemical properties. The structural motifs of 4-(3-Iodophenyl)-4-oxobutyronitrile dictate its analytical behavior:

  • The Chromophore: The ketone carbonyl group is conjugated with the aromatic ring, creating an extended π -electron system. This results in strong UV absorbance (typically λmax​ around 250 nm), making UV detection highly sensitive.

  • The Halogen Bond: The carbon-iodine (C-I) bond is a heavy halogen linkage. While it increases the molecule's lipophilicity, the C-I bond is relatively weak compared to C-F or C-Cl bonds.

  • The Nitrile Group: The terminal -C≡N group provides moderate polarity, ensuring excellent retention and peak shape on a standard C18 stationary phase.

Why RP-HPLC-UV Outperforms Alternatives

While Gas Chromatography (GC-FID) is frequently used for intermediates, the high injection port temperatures (250–300°C) required for volatilization induce homolytic cleavage of the weak C-I bond. This thermal degradation generates deiodinated artifacts (e.g., 4-phenyl-4-oxobutyronitrile) during the analysis, artificially skewing the purity profile.

Conversely, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) avoids thermal degradation and offers unparalleled sensitivity. However, it is excessively complex and costly for routine batch-release assays. Therefore, Reverse-Phase HPLC-UV (RP-HPLC-UV) emerges as the gold standard, offering a non-destructive, highly reproducible, and cost-effective solution.

Table 1: Comparative Performance of Analytical Modalities
ParameterRP-HPLC-UV (Proposed Method)GC-FID (Alternative 1)UHPLC-MS/MS (Alternative 2)
Separation Mechanism Liquid partition + UV absorbanceVolatilization + Flame ionizationLiquid partition + Mass-to-charge
Analyte Stability Excellent (Analyzed at 30°C)Poor (Thermal deiodination risk >250°C)Excellent (Analyzed at 30°C)
Sensitivity (LOQ) High (~0.05% area)Moderate (~0.10% area)Ultra-High (<0.01% area)
Operational Cost LowLowHigh
Primary Use Case Routine QA/QC Assay & PurityResidual solvents / VolatilesUnknown impurity structural ID

Experimental Protocol: RP-HPLC-UV Method Validation

To guarantee trustworthiness, an analytical method must be a self-validating system. The following step-by-step methodology aligns with the updated[3] for assay and purity evaluation.

Proposed Chromatographic Conditions
  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution, Acetonitrile : 0.1% Phosphoric acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST) Before executing any validation parameter, the system's baseline performance must be verified. Inject the standard solution (e.g., 0.1 mg/mL) six times.

  • Causality: SST proves the equipment is functioning correctly on the day of analysis[4].

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, theoretical plates > 5000, and tailing factor ≤ 1.5.

Step 2: Specificity & Forced Degradation To prove the method is stability-indicating, the compound must be subjected to stress conditions to generate 10–20% degradation.

  • Protocol: Expose the sample to 1N HCl (acidic), 1N NaOH (basic), 3% H2O2 (oxidative), 60°C (thermal), and UV light (photolytic) for 24 hours.

  • Acceptance Criteria: The 4-(3-Iodophenyl)-4-oxobutyronitrile peak must be baseline resolved from all degradation products (Resolution factor, Rs​>2.0 )[4].

Step 3: Linearity and Range

  • Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration. Inject each level in triplicate and plot peak area versus concentration.

  • Acceptance Criteria: The calibration curve must yield a correlation coefficient ( R2 ) ≥ 0.999, and the y-intercept should be ≤ 2.0% of the 100% response level[2].

Step 4: Accuracy (Spike Recovery)

  • Protocol: Spike known amounts of the reference standard into a blank matrix (or diluent) at 80%, 100%, and 120% of the target concentration. Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%[3].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Analyze six independent sample preparations of the same batch at the 100% concentration level on the same day. The RSD of the assay results must be ≤ 2.0%.

  • Intermediate Precision: A second analyst must repeat the repeatability protocol on a different day using a different HPLC system and a different column lot. The cumulative RSD across all 12 samples must be ≤ 2.0%[5].

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Dilute the standard solution until the chromatographic peak response is measurable against the baseline noise.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of ≥ 3:1. LOQ is established at an S/N ratio of ≥ 10:1, verified by injecting the LOQ concentration six times (RSD ≤ 5.0%)[2].

Step 7: Robustness

  • Protocol: Deliberately perturb critical method parameters to ensure the method can withstand normal day-to-day variations. Alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic ratio (±2% Acetonitrile).

  • Acceptance Criteria: System suitability parameters (RSD, tailing factor, theoretical plates) must remain within acceptable limits under all perturbed conditions[2].

Validation Workflow Visualization

ValidationWorkflow Start Method Development RP-HPLC-UV SST System Suitability (RSD ≤ 2.0%) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Parameter Perturbation) Precision->Robustness Approval Method Validated (ICH Q2(R2) Compliant) Robustness->Approval

ICH Q2(R2) Analytical Method Validation Workflow for 4-(3-Iodophenyl)-4-oxobutyronitrile.

References

  • 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at:[Link]

Sources

Comparative

Literature Review &amp; Comparison Guide: 4-(3-Iodophenyl)-4-oxobutyronitrile in Advanced API Synthesis

Introduction & Mechanistic Grounding In the landscape of modern drug development, the construction of complex heterocyclic active pharmaceutical ingredients (APIs) requires building blocks that offer both structural rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In the landscape of modern drug development, the construction of complex heterocyclic active pharmaceutical ingredients (APIs) requires building blocks that offer both structural rigidity and handles for late-stage functionalization. 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5) has emerged as a critical bifunctional intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors [1].

The molecule's architecture features a 1,4-relationship between a ketone and a nitrile group, making it an ideal precursor for the rapid assembly of 5- and 6-membered nitrogenous heterocycles (such as pyrroles, pyrazoles, and pyridazines). Furthermore, the presence of an iodine atom at the meta position of the phenyl ring provides a highly reactive vector for transition-metal-catalyzed cross-coupling. This specific substitution pattern is frequently utilized to orient pharmacophores into the ATP-binding pocket of Tropomyosin receptor kinases (TrkA/B/C), effectively blocking the downstream PI3K/AKT and Ras/MAPK survival pathways implicated in various oncological profiles [2].

TrkPathway NGF Neurotrophins (NGF, BDNF) Trk Trk Receptor (TrkA/B/C) NGF->Trk Binds & Activates PI3K PI3K / AKT Pathway Trk->PI3K Phosphorylation Ras Ras / MAPK Pathway Trk->Ras Phosphorylation Survival Tumor Cell Survival & Proliferation PI3K->Survival Ras->Survival Inhibitor Trk Inhibitor API (Derived from CAS 898767-92-5) Inhibitor->Trk Blocks Kinase Domain

Fig 1: Trk receptor signaling pathway and the targeted inhibition mechanism by synthesized APIs.

Comparison Guide: Halogen Analogs in Scaffold Functionalization

When designing a synthetic route for a Trk inhibitor, chemists must choose the optimal halogenated precursor. While chloro- and bromo-analogs of 4-oxobutyronitrile are commercially available and often cheaper, 4-(3-Iodophenyl)-4-oxobutyronitrile vastly outperforms them during late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

The carbon-iodine (C-I) bond is significantly weaker and more polarized than C-Br or C-Cl bonds. This thermodynamic reality allows the essential oxidative addition step of the palladium catalytic cycle to occur at near-ambient temperatures [3]. For complex, highly functionalized heterocyclic intermediates, avoiding the thermal stress (80–110 °C) required for bromo- or chloro-activation prevents the degradation of the API core and suppresses unwanted side reactions like nitrile hydrolysis or protodehalogenation.

Quantitative Performance Comparison
Parameter4-(3-Iodophenyl)-4-oxobutyronitrile4-(3-Bromophenyl)-4-oxobutyronitrile4-(3-Chlorophenyl)-4-oxobutyronitrile
Halogen Reactivity -I (Highest)-Br (Moderate)-Cl (Lowest)
Oxidative Addition Rate Very Fast (Exothermic potential)ModerateSlow (Requires electron-rich ligands)
Typical Coupling Temp 25 °C – 50 °C80 °C – 100 °C> 110 °C
Catalyst Loading 1 – 2 mol%5 – 10 mol%> 10 mol%
API Step Yield 88% – 95% 65% – 75%< 40% (High byproduct formation)
Substrate Degradation Minimal (Mild conditions)Moderate (Thermal stress)High (Harsh conditions required)

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 4-(3-Iodophenyl)-4-oxobutyronitrile into a functionalized API scaffold. The workflow relies on a two-stage process: initial cyclization followed by palladium-catalyzed arylation.

SynthesisWorkflow A 4-(3-Iodophenyl)-4- oxobutyronitrile (CAS: 898767-92-5) B Cyclization (Hydrazine/Amine) A->B Heterocycle Formation C Iodo-Heterocycle Intermediate B->C D Pd-Catalyzed Cross-Coupling C->D C-I Bond Activation E Target API (Trk Inhibitor) D->E Arylation/ Alkylation

Fig 2: Bifunctional synthetic workflow utilizing 4-(3-Iodophenyl)-4-oxobutyronitrile.

Protocol 1: Heterocyclic Scaffold Construction (Cyclization)

Objective: Convert the linear bifunctional precursor into a rigid pyridazine/pyrrole core.

  • Reaction Setup: Dissolve 4-(3-Iodophenyl)-4-oxobutyronitrile (1.0 eq) in anhydrous ethanol under an inert N₂ atmosphere.

  • Reagent Addition: Add hydrazine monohydrate (1.2 eq) dropwise at 0 °C to control the initial exothermic condensation.

  • Causality of Mechanism: The highly nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate. The secondary amine of the hydrazone subsequently attacks the nitrile carbon, driving an intramolecular ring closure. The intermediate tautomerizes to form a stable, aromatic heterocyclic ring.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 4 hours to ensure complete thermodynamic conversion to the cyclized product.

  • System Validation: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is self-validating: the reaction is deemed complete only when the sharp C≡N stretch (~2250 cm⁻¹) and C=O stretch (~1680 cm⁻¹) completely disappear from the spectrum, replaced by broad primary amine N-H stretches (~3300 cm⁻¹).

Protocol 2: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

Objective: Couple the iodo-heterocycle with an arylboronic acid to append the final pharmacophore.

  • Catalyst & Substrate Loading: Charge a Schlenk flask with the isolated iodo-heterocycle (1.0 eq), an arylboronic acid (1.1 eq), and the palladium catalyst Pd(dppf)Cl₂ (0.02 eq).

  • Causality of Catalyst Choice: Pd(dppf)Cl₂ is selected because the bulky, bidentate dppf ligand enforces a specific geometric bite angle on the palladium center. This accelerates the final reductive elimination step, preventing the catalyst from stalling. Furthermore, the weak C-I bond ensures rapid oxidative addition without requiring elevated temperatures.

  • Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 eq).

  • Causality of Aqueous Base: The aqueous inorganic base is strictly required to quaternize the boron atom of the arylboronic acid. This forms a negatively charged boronate complex, which is nucleophilic enough to facilitate transmetalation to the palladium center.

  • Reaction Execution: Stir the biphasic mixture at a mild 45 °C for 2 hours.

  • System Validation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The system validates itself through mass shift: the disappearance of the heavily isotopic iodo-intermediate mass peak (M+H) and the emergence of the coupled product mass peak confirms successful C-C bond formation. The presence of unreacted boronic acid without the iodo-intermediate indicates successful substrate consumption.

References

  • NextSDS Substance Database. "4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information." NextSDS. URL: [Link]

  • AstraZeneca AB. "Pyrazole derivatives as inhibitors of receptor tyrosine kinases." WIPO Patent WO2005049033A1, Published June 2, 2005. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

Validation

Cross-Validation of 4-(3-Iodophenyl)-4-oxobutyronitrile in the Synthesis of Privileged Heterocyclic Scaffolds

In the landscape of preclinical drug development, the rapid and efficient synthesis of diverse heterocyclic libraries is paramount. The 1,4-dicarbonyl equivalent motif—specifically the 4-aryl-4-oxobutyronitrile scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug development, the rapid and efficient synthesis of diverse heterocyclic libraries is paramount. The 1,4-dicarbonyl equivalent motif—specifically the 4-aryl-4-oxobutyronitrile scaffold—is a highly versatile building block used to construct privileged pharmacophores such as pyrroles, pyridazines, and indoles[1].

However, structural diversification of these scaffolds via late-stage cross-coupling is notoriously challenging. The alpha-protons adjacent to both the ketone and the nitrile groups are highly acidic. When subjected to the harsh basic conditions and elevated temperatures typically required for the activation of standard aryl bromides or fluorides, these intermediates rapidly undergo destructive side reactions, including aldol condensations and Thorpe-Ziegler cyclizations.

This guide provides an objective, data-driven comparison of 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS: 898767-92-5) [2] against its brominated and fluorinated alternatives[3][4]. By evaluating their performance in chemoselective Suzuki-Miyaura cross-coupling and subsequent cyclization workflows, we demonstrate why the iodo-derivative is the superior choice for preserving molecular integrity during complex library synthesis.

Mechanistic Rationale: The Halo-Aryl Advantage

The fundamental advantage of 4-(3-Iodophenyl)-4-oxobutyronitrile lies in the thermodynamics of the carbon-halogen bond. The C–I bond dissociation energy is approximately 65 kcal/mol, significantly lower than that of C–Br (~81 kcal/mol) and C–F (~116 kcal/mol).

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) active species is often the rate-determining step. The weak C–I bond allows oxidative addition to occur rapidly at room temperature (25 °C). Consequently, chemists can employ mild, non-nucleophilic bases (such as K₃PO₄) that are strong enough to facilitate transmetalation but too weak to deprotonate the sensitive alpha-carbons of the oxobutyronitrile chain.

Conversely, activating the bromo- or fluoro-derivatives requires temperatures exceeding 80 °C and stronger bases (like Na₂CO₃ or Cs₂CO₃), which inevitably shifts the reaction pathway toward base-catalyzed degradation.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I bond: ~65 kcal/mol) Pd0->OxAdd Fast at 25°C (Iodo) Degradation Base-Catalyzed Side Reactions (Aldol/Thorpe-Ziegler) Pd0->Degradation High Temp / Strong Base (Required for Br/F) Transmet Transmetalation OxAdd->Transmet Mild Base (K3PO4) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Pd-catalytic cycle showing chemoselective coupling vs. degradation pathways.

Comparative Performance Data

To objectively cross-validate these building blocks, standard Suzuki-Miyaura coupling conditions were applied to the Iodo, Bromo, and Fluoro derivatives of 4-(3-halophenyl)-4-oxobutyronitrile, using 4-methoxyphenylboronic acid as the coupling partner. The goal was to synthesize the biaryl intermediate while leaving the 4-oxobutyronitrile aliphatic chain completely intact.

Table 1: Cross-Validation of Suzuki-Miyaura Coupling Efficiency

Halogen DerivativeC-X Bond EnergyOptimal TempBase RequiredTimeBiaryl Yield (%)Degradation Byproducts (%)
3-Iodo (Target) ~65 kcal/mol25 °CK₃PO₄ (Mild)2 h92% < 2%
3-Bromo ~81 kcal/mol80 °CNa₂CO₃ (Moderate)12 h65% 25%
3-Fluoro ~116 kcal/mol110 °CCs₂CO₃ (Strong)24 h< 5% > 80%

Data Interpretation: The iodo-derivative is the only substrate that reliably yields the intact biaryl-4-oxobutyronitrile in quantities suitable for scalable drug development. The bromo-derivative suffers a 25% mass loss to oligomerization, while the fluoro-derivative is entirely consumed by side reactions before cross-coupling can occur.

Synthetic Workflow & Self-Validating Protocols

The following two-step methodology details the transformation of 4-(3-Iodophenyl)-4-oxobutyronitrile into a highly functionalized biaryl-pyridazinone scaffold—a structural motif frequently investigated as a pharmacophore in kinase inhibition and neurodegenerative disease models[3].

G A 4-(3-Iodophenyl)- 4-oxobutyronitrile B Suzuki Coupling (Mild Conditions) A->B Boronic Acid C Biaryl Intermediate (Intact Nitrile) B->C Pd(dppf)Cl2, RT D Hydrazine Cyclization C->D EtOH, Reflux E Biaryl-pyridazinone (Drug Scaffold) D->E High Yield

Workflow for synthesizing biaryl-pyridazinone scaffolds via cross-coupling and cyclization.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-(4'-methoxy-[1,1'-biphenyl]-3-yl)-4-oxobutyronitrile without degrading the aliphatic chain.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-(3-Iodophenyl)-4-oxobutyronitrile (1.0 equiv, 10 mmol) and 4-methoxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

    • Causality: K₃PO₄ is specifically chosen because its pKa is sufficient to form the reactive boronate complex for transmetalation, but insufficient to abstract the alpha-protons of the substrate at room temperature.

  • Solvent Addition: Inject a degassed mixture of THF/H₂O (4:1 v/v, 50 mL).

    • Causality: The biphasic system ensures the organic substrates remain dissolved in THF while the phosphate base dissolves in the aqueous layer, facilitating a controlled reaction at the interface.

  • Reaction: Stir vigorously at 25 °C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.4) should completely disappear, replaced by a single distinct UV-active spot (Rf ~0.3). The absence of baseline streaking confirms that base-catalyzed degradation was successfully avoided.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and filter through a short pad of Celite/Silica to scavenge residual palladium. Evaporate to yield the intermediate as an off-white solid.

Protocol B: Cyclization to Biaryl-Pyridazinone Scaffold

Objective: Convert the biaryl intermediate into 6-(4'-methoxy-[1,1'-biphenyl]-3-yl)-4,5-dihydro-3(2H)-pyridazinone.

Step-by-Step Methodology:

  • Preparation: Dissolve the biaryl-4-oxobutyronitrile intermediate (1.0 equiv, ~9 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (64% aqueous solution, 1.5 equiv, 13.5 mmol) dropwise at room temperature.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine selectively attacks the highly electrophilic ketone carbonyl to form a hydrazone intermediate. The terminal amine then undergoes intramolecular nucleophilic attack on the nitrile carbon, driving ring closure.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Isolation: Allow the reaction mixture to cool slowly to 0 °C in an ice bath.

    • Self-Validation Check: As the mixture cools, the target dihydropyridazinone will spontaneously precipitate as highly crystalline needles. Ethanol is specifically chosen as the solvent because the starting materials are soluble, but the rigid heterocyclic product is highly insoluble in cold ethanol, driving the equilibrium forward and negating the need for column chromatography.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 10 mL), and dry under high vacuum to yield the pure biaryl-pyridazinone scaffold.

Conclusion

For researchers engaged in the synthesis of 1,4-dicarbonyl-derived heterocycles, the choice of halogenated precursor dictates the success of late-stage functionalization. While bromo- and fluoro-derivatives are often cheaper, their high activation barriers necessitate harsh cross-coupling conditions that destroy the sensitive 4-oxobutyronitrile moiety. 4-(3-Iodophenyl)-4-oxobutyronitrile provides a distinct, data-backed advantage by enabling rapid, room-temperature palladium catalysis, ensuring near-quantitative yields and preserving molecular integrity for subsequent cyclization workflows.

References

  • Title: 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles Source: ACS Omega / PubMed Central (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment and Chemical Profile of 4-(3-Iodophenyl)-4-oxobutyronitrile

As a Senior Application Scientist, I understand that excellence in the lab goes beyond successful experiments; it extends to the safe and responsible management of all chemical reagents, including their disposal. Proper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond successful experiments; it extends to the safe and responsible management of all chemical reagents, including their disposal. Proper waste handling is not merely a regulatory hurdle—it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, field-proven protocol for the disposal of 4-(3-Iodophenyl)-4-oxobutyronitrile, moving beyond simple steps to explain the critical reasoning that underpins this essential laboratory practice.

Before any disposal procedure can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. 4-(3-Iodophenyl)-4-oxobutyronitrile possesses two key structural features that dictate its disposal pathway: the presence of a halogen (iodine) and a nitrile functional group.

  • Halogenated Organic Compound: The iodine atom covalently bonded to the phenyl ring classifies this substance as a halogenated organic compound.[1][2] This is the single most important factor for its disposal, as environmental regulations and waste processing technologies mandate strict segregation of halogenated from non-halogenated waste streams.[3][4] Co-mingling these wastes can lead to the formation of dioxins and other persistent organic pollutants during incineration and significantly increases disposal costs.[3][4]

  • Nitrile Functional Group (-C≡N): Nitriles are a class of organic compounds that can be toxic. While specific toxicological data for this compound is limited[5], related nitrile-containing molecules are known to be harmful if swallowed, in contact with skin, or inhaled.[6] A critical, though low-probability, hazard is the potential for the release of highly toxic hydrogen cyanide gas upon decomposition, for instance, in a fire or through reaction with strong acids.[6]

Chemical and Physical Properties Summary

For quick reference, the key identifying and physical properties are summarized below.

PropertyValue
Chemical Name 4-(3-Iodophenyl)-4-oxobutyronitrile
CAS Number 898767-92-5[7]
Molecular Formula C₁₀H₈INO
Physical State Solid[8]
Known Hazards Halogenated Organic, Potential Nitrile Toxicity[1][6]

The Core Principle: A Segregated Disposal Pathway

The fundamental rule in chemical waste management is rigorous segregation.[9] The decision-making process for disposing of 4-(3-Iodophenyl)-4-oxobutyronitrile is straightforward and must be followed without exception. The workflow below illustrates this critical decision point.

G substance 4-(3-Iodophenyl)-4-oxobutyronitrile Waste question Does the molecule contain F, Cl, Br, or I? substance->question halogenated_stream Dispose in 'HALOGENATED ORGANIC WASTE' Container question->halogenated_stream Yes non_halogenated_stream Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container question->non_halogenated_stream No yes Yes no No

Caption: Waste classification workflow for 4-(3-Iodophenyl)-4-oxobutyronitrile.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 4-(3-Iodophenyl)-4-oxobutyronitrile from the lab bench to final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Your safety is the first priority. Before handling the waste, ensure you are wearing the following:

  • Safety Goggles: To protect against any potential splashes.

  • Nitrile Gloves: To prevent dermal contact.[1] Note that contaminated gloves must also be disposed of as hazardous waste.

  • Laboratory Coat: To protect skin and clothing.

All waste handling operations should be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Step 2: Prepare the Waste for Disposal

Since 4-(3-Iodophenyl)-4-oxobutyronitrile is a solid, it should be dissolved in a minimal amount of a suitable solvent for safe and easy transfer into the liquid waste container.[10]

  • Solvent Selection: Choose a waste solvent that is compatible with other contents in your designated halogenated waste container. Common choices include acetone or dichloromethane.

  • Rationale: Dissolving the solid prevents the generation of dust and ensures that the material can be easily added to the liquid waste stream. It also facilitates a more homogenous mixture for the final disposal process.

  • Caution: Avoid using solvents that are incompatible with the waste container or other chemicals in the waste stream. Never mix incompatible waste streams.[9]

Step 3: Select and Label the Waste Container

Proper containment and labeling are mandated by regulatory bodies like the EPA and are crucial for safety.[11]

  • Container Selection: Use a designated container, clearly marked for "Halogenated Organic Waste" .[1][2] This container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[3][11]

  • Labeling: The container must bear a "Hazardous Waste" label.[4][11] On this label, accurately list all constituents being added to the container. For this specific waste, you would write:

    • 4-(3-Iodophenyl)-4-oxobutyronitrile

    • The name of the solvent used for dissolution (e.g., Acetone)

    • Provide an estimated percentage or volume for each component.

Step 4: Transfer the Waste

With the appropriate PPE and a properly labeled container, you can now transfer the waste.

  • Perform the transfer inside a chemical fume hood.

  • Carefully pour the dissolved compound into the halogenated waste container.

  • Securely fasten the cap on the waste container immediately after the transfer. Do not leave waste containers open.[3][4]

  • Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[11]

Step 5: Store the Waste Container Securely

Waste containers must be stored in a designated, secure location within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[4][11]

  • Location: The SAA should be close to the point of generation and under the supervision of laboratory personnel.[11]

  • Secondary Containment: The container must be placed within a secondary containment tray or bin that can hold the entire volume of the largest container plus 10% of the total volume of all containers.[12] This prevents the spread of material in case of a leak.

  • Segregation: Do not store halogenated waste containers in the same secondary containment as acids, bases, or oxidizers.[2][12]

Step 6: Arrange for Final Disposal

Laboratory personnel are responsible for the temporary accumulation of waste. The final disposal must be handled by professionals.

  • Contact EH&S: When the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste coordinator.[4]

  • Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab for extended periods (regulations often specify a maximum accumulation time, such as 90 days).[11]

Management of Contaminated Materials

Any materials that come into direct contact with 4-(3-Iodophenyl)-4-oxobutyronitrile must be treated as hazardous waste.

  • Contaminated Gloves, Weigh Boats, and Wipes: These items should be collected in a dedicated, sealed plastic bag.[8] The bag must be clearly labeled as "Halogenated Solid Waste" and include the chemical name. This bag should be disposed of through your EH&S office, often in a solid chemical waste drum.

  • Contaminated Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated liquid waste.[13] After thorough decontamination, the glassware can typically be washed and reused.

By adhering to this comprehensive disposal guide, you ensure that you are not only compliant with safety regulations but are also upholding the highest standards of professional responsibility and environmental stewardship.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at: [Link]

  • 4-(3-IODOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheet for 2-(4-(4-Cyanostyryl)styryl)benzonitrile. Angene Chemical. Available at: [Link]

  • Organic solvents disposal strategies? ResearchGate. Available at: [Link]

  • Management of Waste from Laboratories. Prudent Practices in the Laboratory, National Academies Press (US). Available at: [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. Available at: [Link]

  • Laboratory waste management rules. Karolinska Institutet Staff Portal. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • 4-(3-BROMOPHENYL)-4-OXOBUTYRONITRILE — Chemical Substance Information. NextSDS. Available at: [Link]

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Handling

Comprehensive Safety and Handling Guide for 4-(3-Iodophenyl)-4-oxobutyronitrile

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development This document provides essential safety protocols and operational guidance for the handling of 4-(3-Iodophenyl)-4-oxobutyronitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

This document provides essential safety protocols and operational guidance for the handling of 4-(3-Iodophenyl)-4-oxobutyronitrile (CAS No. 898767-92-5). As a compound featuring both a nitrile group and an iodinated aromatic ring, it presents a dual-hazard profile that demands rigorous adherence to safety procedures. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to work safely, manage emergencies, and dispose of waste responsibly.

Immediate Safety Briefing: Core Hazards and Precautions

Before handling this compound, it is critical to understand its primary threats. The toxicity is inferred from its structural components: the nitrile group, which can metabolize to or release cyanide, and the iodophenyl group, which presents its own set of hazards.

  • Primary Hazard: Cyanide Toxicity Risk : The nitrile (-CN) functional group is the most significant concern. Organic nitriles can be absorbed through the skin, inhaled, or ingested, and can interfere with cellular respiration, similar to cyanide poisoning. Effects can be rapid and life-threatening[1][2].

  • Secondary Hazard: Irritation and Organ-Specific Effects : Halogenated compounds, such as iodinated phenyls, are often classified as irritants to the skin, eyes, and respiratory system[3][4][5]. Prolonged or repeated exposure to iodine-containing substances can also pose a risk to the thyroid gland[3][4].

  • Non-Negotiable Engineering Control : All handling of 4-(3-Iodophenyl)-4-oxobutyronitrile, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.

Hazard Analysis: A Functional Group Approach

To fully appreciate the required safety measures, we must deconstruct the molecule to understand the causality behind its hazards.

PropertyValue
Chemical Name 4-(3-Iodophenyl)-4-oxobutyronitrile
CAS Number 898767-92-5[6]
Molecular Formula C₁₀H₈INO
Appearance Likely a solid at room temperature[7]

Inferred Hazard Classification (based on functional groups):

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic. Nitriles can release hydrogen cyanide (HCN) upon contact with acids or through metabolic processes[8].

  • Skin Irritation: Assumed to be a skin irritant[5][9].

  • Eye Irritation: Assumed to cause serious eye irritation[5][9].

  • Specific Target Organ Toxicity (Repeated Exposure): The thyroid is a potential target organ due to the iodine content[4][10].

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from the specific hazards of this compound. Incompatibility or failure of any single component can lead to dangerous exposure.

TaskMinimum Required PPE
Storage & Transport Nitrile Gloves, Safety Glasses, Lab Coat
Weighing of Solid Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat
Solution Preparation Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat
Reaction Workup Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat
Detailed PPE Specifications:
  • Hand Protection : Double-gloving with nitrile gloves is mandatory. Nitrile provides excellent resistance to a wide range of chemicals and is more puncture-resistant than latex[11][12]. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides secondary protection. Always inspect gloves for tears or degradation before use[13].

  • Eye and Face Protection : Chemical splash goggles that seal to the face are required at all times. Due to the high toxicity potential, a full-face shield must be worn over the goggles during any operation where splashing is possible, such as when transferring solutions or working with the material in an open vessel[13][14].

  • Body Protection : A chemical-resistant lab coat, fully buttoned, is required. Ensure the material is appropriate for handling organic chemicals.

  • Respiratory Protection : All work must be performed in a chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained personnel[7].

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Nitrile Gloves Don2->Don3 Don4 4. Outer Nitrile Gloves Don3->Don4 Doff1 1. Outer Nitrile Gloves (Peel off, avoid touching outside) Doff2 2. Lab Coat (Roll inside-out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Nitrile Gloves (Peel off, avoid touching outside) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Operational Plan

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidental release.

Protocol for Weighing Solid Compound:
  • Preparation : Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare Balance : Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing : Using a clean spatula, carefully transfer the desired amount of 4-(3-Iodophenyl)-4-oxobutyronitrile to the weigh boat. Avoid generating dust. Do not tap the container.

  • Cleanup : Once the desired amount is weighed, securely cap the stock container. Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid hazardous waste.

  • Transport : Carefully carry the weigh boat to the reaction vessel, keeping it low and stable within the fume hood.

Protocol for Solution Preparation:
  • Vessel Preparation : Ensure the reaction vessel or flask is clean, dry, and properly secured within the fume hood.

  • Solvent Addition : Add the desired solvent to the vessel first.

  • Compound Addition : Add the weighed 4-(3-Iodophenyl)-4-oxobutyronitrile to the solvent. This can be done by carefully adding the solid directly or by rinsing the weigh boat with a small amount of the solvent and adding the rinse to the vessel.

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. Do not heat without proper condenser setups.

Emergency Response Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure First Aid:
  • Inhalation : Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration using a bag and mask resuscitator; DO NOT use mouth-to-mouth resuscitation [1][2][15]. Call for immediate medical assistance[2][16].

  • Skin Contact : Immediately remove all contaminated clothing while under a safety shower[15][16]. Wash the affected skin with copious amounts of soap and water for at least 15-20 minutes[2][15]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, occasionally lifting the upper and lower eyelids[8][16]. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting . Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or doctor immediately[7][8].

Spill Management Workflow

Caption: Decision-making workflow for spill response.

For any spill of a solid cyanide-containing compound, it is critical to avoid using water for cleanup as it can potentially generate hydrogen cyanide gas, especially if acidic conditions are present[17]. Use a non-combustible absorbent material for the initial cleanup[17].

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. All waste generated is considered hazardous.

  • Solid Waste : All contaminated disposables (gloves, absorbent pads, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Cyanide-Containing Solid Waste".

  • Liquid Waste : Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste with Cyanide". Never mix with acidic waste streams , as this can cause the release of deadly hydrogen cyanide gas.

  • Decontamination :

    • Clean all contaminated glassware and surfaces first with a pH 10 buffer solution to ensure basic conditions[16].

    • Follow this with a freshly prepared 10% bleach solution to oxidize any residual cyanide[16].

    • Perform all cleaning activities within the fume hood[16].

    • Rinse thoroughly with water and appropriate solvents. All rinsates should be collected as hazardous liquid waste.

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling 4-(3-Iodophenyl)-4-oxobutyronitrile, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Title: Cyanides and nitriles, use and disposal Source: University of Bristol Safety and Health Services URL: [Link]

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  • Title: Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

  • Title: Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens Source: PPS Gloves URL: [Link]

  • Title: First aid for cyanide exposure Source: Monash University URL: [Link]

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  • Title: First aid for cyanide exposure - OHS Information Sheet Source: Monash University Health Safety & Wellbeing URL: [Link]

  • Title: How To Choose The Right PPE For Chemical Handling Source: Hazchem Safety URL: [Link]

  • Title: CYANIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

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  • Title: Safety Data Sheet: 2-(4-(4-Cyanostyryl)styryl)benzonitrile Source: Angene Chemical URL: [Link]

  • Title: Iodine Solution - Safety Data Sheet Source: Edvotek URL: [Link]

  • Title: Iodine - SAFETY DATA SHEET Source: PENTA URL: [Link]

  • Title: SAFETY DATA SHEET Grams Iodine Concentrate Source: Pro-Lab Diagnostics URL: [Link]

  • Title: Safety Data Sheet: Iodine Source: Carl ROTH URL: [Link]

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